molecular formula C12H13BrF2N3O3P B8210277 PTP1B-IN-3 diammonium

PTP1B-IN-3 diammonium

Cat. No.: B8210277
M. Wt: 396.12 g/mol
InChI Key: DKKOXAMRGUYZIQ-UHFFFAOYSA-N
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Description

PTP1B-IN-3 diammonium is a useful research compound. Its molecular formula is C12H13BrF2N3O3P and its molecular weight is 396.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azane;[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2NO3P.2H3N/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19;;/h1-5H,(H2,17,18,19);2*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKOXAMRGUYZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2N3O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of PTP1B-IN-3 Diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. PTP1B-IN-3 diammonium is a potent, orally bioavailable small molecule inhibitor of PTP1B. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, effects on cellular signaling, and in vivo efficacy. Detailed experimental protocols and visual representations of the underlying pathways are provided to support further research and development.

Introduction to PTP1B and Its Inhibition

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes. The level of tyrosine phosphorylation is tightly controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). PTP1B, a non-receptor tyrosine phosphatase, is a key player in this regulatory network. It is primarily localized to the cytoplasmic face of the endoplasmic reticulum.

PTP1B attenuates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate-1 (IRS-1).[1][2] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2).[3][4][5] Given its role in dampening these crucial metabolic signals, inhibition of PTP1B has emerged as a promising strategy for the treatment of insulin resistance and obesity. Furthermore, PTP1B has been implicated in the progression of certain cancers, expanding its relevance as a therapeutic target.

This compound, also referred to as compound 3g in some literature, is a potent inhibitor of PTP1B. It is a derivative of cyano bromo naphthalene phosphonic acid. This guide will delve into the specifics of its mechanism of action.

Biochemical and Pharmacokinetic Profile of this compound

This compound has been characterized as a potent inhibitor of PTP1B. The following tables summarize its key quantitative data.

Table 1: In Vitro Inhibitory Activity

TargetIC50 (nM)
PTP1B120
TCPTP120

TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and inhibition of both is a feature of this class of compounds.

Table 2: In Vivo Pharmacokinetics in Diet-Induced Obese (DIO) Mice

ParameterValue
Oral Bioavailability (F)24%
Clearance (CL)0.71 mL/kg/min
Elimination Half-life (t1/2)6 hours

Table 3: In Vivo Efficacy of PTP1B-IN-3 (Compound 3g)

Animal ModelDosingOutcome
Diet-Induced Obese (DIO) Mice1, 3, and 10 mg/kg (oral)Dose-dependent inhibition of glucose excursion (60%, 80%, and 100% respectively) with an estimated ED50 of 0.8 mg/kg.
NDL2 Ptpn1+/+ Transgenic Mice (Breast Cancer Model)30 mg/kg for 21 days (oral)Significant delay in tumor onset, extending median tumor-free days from 28 to 75.[6]

Core Mechanism of Action: Enhancement of Key Signaling Pathways

The primary mechanism of action of this compound is the potentiation of signaling pathways that are negatively regulated by PTP1B. By inhibiting PTP1B's phosphatase activity, PTP1B-IN-3 prevents the dephosphorylation of key signaling molecules, leading to their sustained activation.

Insulin Signaling Pathway

In the context of insulin signaling, PTP1B-IN-3 enhances insulin sensitivity. Upon insulin binding to its receptor, the receptor autophosphorylates on tyrosine residues, initiating a cascade that leads to glucose uptake and utilization. PTP1B normally dampens this signal by dephosphorylating the insulin receptor and IRS-1. Inhibition of PTP1B by PTP1B-IN-3 leads to a sustained phosphorylation state of these key proteins, thereby amplifying the insulin signal.

G cluster_0 Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylates PTP1B PTP1B PTP1B->pIR dephosphorylates pIRS1 p-IRS-1 PTP1B->pIRS1 dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits IRS1 IRS-1 IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake pIR->IRS1 phosphorylates pIRS1->PI3K_Akt

Caption: PTP1B-IN-3 enhances insulin signaling.

Leptin and JAK/STAT Signaling Pathway

Leptin, a hormone crucial for appetite regulation and energy expenditure, signals through the leptin receptor, leading to the activation of the JAK/STAT pathway. PTP1B negatively regulates this pathway by dephosphorylating JAK2.[3][4][5] By inhibiting PTP1B, PTP1B-IN-3 promotes the phosphorylation and activation of JAK2 and downstream STAT3, leading to enhanced leptin sensitivity. This mechanism is also relevant to its anti-cancer effects, as the JAK/STAT pathway is often dysregulated in malignancies.

G cluster_1 Leptin Leptin LepR Leptin Receptor Leptin->LepR binds JAK2 JAK2 LepR->JAK2 activates PTP1B PTP1B pJAK2 p-JAK2 PTP1B->pJAK2 dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits JAK2->pJAK2 autophosphorylates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pJAK2->STAT3 phosphorylates pSTAT3->Gene_Expression translocates to nucleus

Caption: PTP1B-IN-3 enhances leptin/JAK-STAT signaling.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PTP1B using a colorimetric substrate.

  • Materials:

    • Recombinant human PTP1B

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

    • Substrate: p-nitrophenyl phosphate (pNPP)

    • This compound or other test compounds

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of various concentrations of this compound to the wells.

    • Add 20 µL of recombinant PTP1B enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of pNPP solution.

    • Immediately measure the absorbance at 405 nm at 1-minute intervals for 20 minutes.

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for Insulin Receptor Phosphorylation

This protocol outlines a method to assess the effect of PTP1B-IN-3 on insulin-stimulated IR phosphorylation in a cell-based assay.

  • Materials:

    • CHO cells overexpressing the human insulin receptor (CHO/hIR) or other suitable cell line

    • Cell culture medium (e.g., F-12K Medium with 10% FBS)

    • Serum-free medium

    • This compound

    • Human insulin

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: anti-phospho-IR (Tyr1150/1151), anti-total IR

    • Western blotting reagents and equipment

  • Procedure:

    • Plate CHO/hIR cells and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 10 nM human insulin for 5-10 minutes.

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-phospho-IR and anti-total IR antibodies.

    • Detect the signals using an appropriate secondary antibody and chemiluminescence.

    • Quantify the band intensities and normalize the phospho-IR signal to the total IR signal.

G cluster_workflow Cellular Assay Workflow A Plate and grow cells B Serum starve A->B C Pre-treat with PTP1B-IN-3 B->C D Stimulate with Insulin C->D E Lyse cells D->E F Western Blot for p-IR and Total IR E->F G Quantify Phosphorylation F->G

Caption: Workflow for cellular phosphorylation assay.

Conclusion

This compound is a potent dual inhibitor of PTP1B and TCPTP with promising antidiabetic and anticancer properties, supported by its favorable in vivo pharmacokinetic profile in preclinical models. Its mechanism of action is centered on the inhibition of PTP1B, which leads to the enhanced and sustained signaling of key pathways, including the insulin and leptin/JAK-STAT pathways. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of this and similar PTP1B inhibitors. The continued development of selective and orally bioavailable PTP1B inhibitors like PTP1B-IN-3 holds significant promise for addressing metabolic diseases and cancer.

References

PTP1B-IN-3 Diammonium: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a compelling therapeutic target for a range of diseases, including type 2 diabetes, obesity, and certain cancers. PTP1B-IN-3 diammonium is a potent, orally active, and selective allosteric inhibitor of PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP). This technical guide provides an in-depth overview of the biological targets and associated pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

II. Core Biological Targets and Mechanism of Action

The primary biological targets of this compound are Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TCPTP) . It exhibits potent inhibitory activity against both enzymes.

The mechanism of inhibition is allosteric , meaning this compound binds to a site on the enzyme distinct from the active site. This binding induces a conformational change in the PTP1B enzyme, which ultimately prevents the catalytic loop from adopting its active conformation, thereby inhibiting its phosphatase activity. This allosteric inhibition is a promising strategy for achieving selectivity against PTP1B over other highly homologous protein tyrosine phosphatases.

Molecular dynamics simulations suggest that the binding of allosteric inhibitors with a similar benzofuran sulfonamide scaffold to PTP1B disrupts the interaction between key structural elements, including helices α3, α6, and α7. This disruption prevents the proper positioning of the WPD loop, which is essential for catalysis, locking the enzyme in an inactive state[1][2][3].

III. Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterTargetValueSpeciesAssay ConditionsReference
IC50 PTP1B120 nMHuman---[1]
IC50 TCPTP120 nMHuman---[1]
ED50 PTP1B0.8 mg/kgMouse (Diet-Induced Obese)Oral administration 2 hours before oral glucose challenge.[1]
Oral Bioavailability (F) ---24%Mouse (Diet-Induced Obese)---[1]
Clearance (CL) ---0.71 mL/kg/minMouse (Diet-Induced Obese)---[1]
Elimination Half-life (t1/2) ---6 hMouse (Diet-Induced Obese)---[1]

IV. Signaling Pathways

PTP1B is a key negative regulator of the insulin and leptin signaling pathways . By inhibiting PTP1B, this compound can enhance the signaling cascades downstream of the insulin and leptin receptors, leading to its antidiabetic and anti-obesity effects.

A. Insulin Signaling Pathway

PTP1B dephosphorylates the insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B by this compound leads to sustained phosphorylation of the IR and IRS-1, promoting downstream signaling through the PI3K/Akt pathway, which ultimately results in increased glucose uptake and improved insulin sensitivity.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 Insulin Receptor Substrate 1 (IRS-1) IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Glucose_Uptake Increased Glucose Uptake Akt->Glucose_Uptake promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits Leptin_Signaling_Pathway Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 LepR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (↓ Appetite) STAT3->Gene_Expression promotes PTP1B PTP1B PTP1B->JAK2 dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits PTP1B_Inhibition_Assay_Workflow Start Start Prepare_Solutions Prepare Compound Dilutions and PTP1B Solution Start->Prepare_Solutions Add_to_Plate Add Compound and PTP1B to 96-well Plate Prepare_Solutions->Add_to_Plate Pre_incubate Pre-incubate at 37°C Add_to_Plate->Pre_incubate Add_pNPP Add pNPP Substrate Pre_incubate->Add_pNPP Measure_Absorbance Measure Absorbance at 405 nm Add_pNPP->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

References

PTP1B-IN-3 Diammonium: A Technical Guide to a Dual PTP1B/TCPTP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases. Among these, Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TCPTP) have emerged as key negative regulators in critical cellular processes. PTP1B is a major regulator of insulin and leptin signaling, making it a prime target for the treatment of type 2 diabetes and obesity. TCPTP, a closely related homolog of PTP1B, also plays a significant role in insulin signaling and is a crucial regulator of the JAK-STAT signaling pathway, which is central to immune responses and cell growth.

The structural similarity between PTP1B and TCPTP has made the development of selective inhibitors challenging. However, the dual inhibition of both phosphatases is increasingly recognized as a promising therapeutic strategy, particularly in oncology and metabolic diseases. PTP1B-IN-3 diammonium has been identified as a potent, orally active dual inhibitor of both PTP1B and TCPTP, exhibiting balanced activity against both enzymes. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data

This compound demonstrates potent and equitable inhibition of both PTP1B and TCPTP. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

EnzymeIC50 (nM)
PTP1B120
TCPTP120

Signaling Pathways Modulated by Dual PTP1B/TCPTP Inhibition

The dual inhibition of PTP1B and TCPTP by this compound is expected to potentiate signaling through multiple key pathways by preventing the dephosphorylation of key signaling molecules.

Insulin and Leptin Signaling

PTP1B is a primary negative regulator of the insulin and leptin signaling pathways. It dephosphorylates the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. TCPTP also contributes to the attenuation of insulin signaling. By inhibiting both PTP1B and TCPTP, this compound is expected to enhance and prolong the phosphorylation of these receptors and their downstream effectors, thereby increasing insulin and leptin sensitivity.

G Dual Inhibition of Insulin and Leptin Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds p-IR p-Insulin Receptor IR->p-IR Autophosphorylation p-IR->IR Dephosphorylates p-IRS p-IRS p-IR->p-IRS Phosphorylates IRS IRS PI3K/Akt Pathway PI3K/Akt Pathway p-IRS->PI3K/Akt Pathway Activates Glucose Uptake Glucose Uptake PI3K/Akt Pathway->Glucose Uptake Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 Activates p-JAK2 p-JAK2 JAK2->p-JAK2 Autophosphorylation p-JAK2->JAK2 Dephosphorylates p-STAT3 p-STAT3 p-JAK2->p-STAT3 Phosphorylates STAT3 STAT3 Gene Transcription Gene Transcription p-STAT3->Gene Transcription Regulates PTP1B PTP1B PTP1B->p-IR PTP1B->p-JAK2 TCPTP TCPTP TCPTP->p-IR PTP1B-IN-3 PTP1B-IN-3 diammonium PTP1B-IN-3->PTP1B Inhibits PTP1B-IN-3->TCPTP Inhibits

Dual Inhibition of Insulin and Leptin Signaling Pathways.
JAK-STAT Signaling

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to gene expression changes that control immunity, cell proliferation, and apoptosis. Both PTP1B and TCPTP are known to dephosphorylate and inactivate components of the JAK-STAT pathway, including JAKs and STATs. Inhibition of both phosphatases by this compound can therefore lead to a sustained activation of this pathway, which can be beneficial in immunotherapies.

G Dual Inhibition of JAK-STAT Signaling Cytokine Cytokine CytokineR Cytokine Receptor Cytokine->CytokineR binds JAK JAK CytokineR->JAK Activates p-JAK p-JAK JAK->p-JAK Autophosphorylation p-JAK->JAK Dephosphorylates p-STAT p-STAT p-JAK->p-STAT Phosphorylates STAT STAT p-STAT->STAT Dephosphorylates p-STAT Dimer p-STAT Dimer p-STAT->p-STAT Dimer Dimerizes Nucleus Nucleus p-STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates PTP1B PTP1B PTP1B->p-JAK TCPTP TCPTP TCPTP->p-JAK TCPTP->p-STAT PTP1B-IN-3 PTP1B-IN-3 diammonium PTP1B-IN-3->PTP1B Inhibits PTP1B-IN-3->TCPTP Inhibits

Dual Inhibition of the JAK-STAT Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the biochemical and cellular characterization of this compound, based on standard methodologies for PTP inhibitors.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 value of an inhibitor against PTP1B and TCPTP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme Solution (PTP1B/TCPTP), Inhibitor Stock (PTP1B-IN-3), and pNPP Substrate Incubate Pre-incubate Enzyme with varying concentrations of This compound Reagents->Incubate Initiate Initiate reaction by adding pNPP Incubate->Initiate Incubate_Reaction Incubate at 37°C Initiate->Incubate_Reaction Stop Stop reaction with NaOH or KOH Incubate_Reaction->Stop Measure Measure absorbance at 405 nm Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Inhibitor Concentration Calculate->Plot Determine Determine IC50 value Plot->Determine

Workflow for In Vitro PTP1B/TCPTP Inhibition Assay.

Materials:

  • Recombinant human PTP1B and TCPTP

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound stock solution (e.g., in DMSO)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop Solution: 1 M NaOH or KOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of PTP1B or TCPTP enzyme to each well.

  • Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate the phosphatase reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Insulin Signaling

This protocol outlines a method to assess the effect of this compound on insulin-stimulated phosphorylation of key signaling proteins in a cell-based model.

Materials:

  • A suitable cell line (e.g., HepG2, HEK293 with insulin receptor expression)

  • Cell culture medium and supplements

  • This compound

  • Insulin

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Serum-starve the cells for several hours to reduce basal phosphorylation.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Perform Western blot analysis to detect the phosphorylation status of the insulin receptor, Akt, and other relevant signaling proteins.

  • Quantify the band intensities to determine the fold-change in phosphorylation in the presence of the inhibitor compared to the vehicle control.

Conclusion

This compound represents a valuable research tool and a potential therapeutic candidate due to its potent and balanced dual inhibition of PTP1B and TCPTP. Its ability to modulate key signaling pathways, including insulin, leptin, and JAK-STAT, underscores its potential in treating a range of diseases from metabolic disorders to cancer. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers to further investigate the mechanism of action and therapeutic potential of this promising dual inhibitor.

PTP1B-IN-3 Diammonium: A Technical Guide to its Role in Insulin and Leptin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways. Its inhibition presents a promising therapeutic strategy for type 2 diabetes and obesity. This technical guide provides an in-depth overview of the role of PTP1B in these pathways and the effects of its inhibition, with a specific focus on the potent inhibitor PTP1B-IN-3 diammonium. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to PTP1B in Metabolic Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating key signaling pathways initiated by insulin and leptin.[1][2] By dephosphorylating activated receptors and their downstream substrates, PTP1B attenuates the signal, leading to decreased cellular responses.[3] Elevated expression or activity of PTP1B is associated with insulin and leptin resistance, making it a validated therapeutic target for metabolic diseases.[2]

Insulin Signaling: In the insulin signaling cascade, PTP1B directly dephosphorylates the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS-1).[4][5] This action dampens the downstream signaling through the PI3K/Akt pathway, which is responsible for glucose uptake and metabolism.

Leptin Signaling: Similarly, in the leptin signaling pathway, PTP1B negatively regulates the Janus kinase 2 (JAK2), a key component of the leptin receptor complex.[6][7] By dephosphorylating JAK2 and the downstream transcription factor STAT3, PTP1B curtails the anorexigenic and energy expenditure-promoting effects of leptin.[6][8]

This compound: A Potent Inhibitor

This compound is a potent and orally active inhibitor of PTP1B. It has demonstrated significant potential in preclinical studies for the treatment of diabetes and has also been investigated for its anticancer properties.

Chemical Properties
PropertyValue
Compound Name This compound
Parent Compound PTP1B-IN-3
Molecular Formula (Parent) C12H7BrF2NO3P
CAS Number (Parent) 809272-64-8
Quantitative Data

The following table summarizes the key in vitro and in vivo quantitative data for PTP1B-IN-3.

ParameterValueSpecies/ModelReference
IC50 (PTP1B) 120 nMIn vitro
IC50 (TCPTP) 120 nMIn vitro
ED50 (Oral Glucose Challenge) 0.8 mg/kgDiet-Induced Obese (DIO) mice
Oral Bioavailability (F) 24%DIO mice
Elimination Half-life (t1/2) 6 hoursDIO mice

Signaling Pathways

The following diagrams illustrate the central role of PTP1B in insulin and leptin signaling and the mechanism of action of this compound.

insulin_signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds P_IR p-IR IR->P_IR autophosphorylation IRS1 IRS-1 P_IR->IRS1 P_IRS1 p-IRS-1 IRS1->P_IRS1 phosphorylation PI3K PI3K P_IRS1->PI3K activates Akt Akt PI3K->Akt P_Akt p-Akt Akt->P_Akt phosphorylation GLUT4 GLUT4 Translocation P_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->P_IR PTP1B->P_IRS1 PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits

Insulin Signaling Pathway and PTP1B Inhibition.

leptin_signaling Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 LepR->JAK2 P_JAK2 p-JAK2 JAK2->P_JAK2 autophosphorylation STAT3 STAT3 P_JAK2->STAT3 P_STAT3 p-STAT3 STAT3->P_STAT3 phosphorylation Nucleus Nucleus P_STAT3->Nucleus translocates to Gene_Expression Gene Expression (e.g., POMC) Nucleus->Gene_Expression Appetite Decreased Appetite Gene_Expression->Appetite PTP1B PTP1B PTP1B->P_JAK2 PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits

Leptin Signaling Pathway and PTP1B Inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of PTP1B inhibitors. The following sections provide representative methodologies for key in vitro and in vivo assays.

In Vitro PTP1B Enzymatic Assay

This protocol describes a common method for measuring PTP1B activity using a colorimetric substrate.

Objective: To determine the IC50 of this compound against recombinant human PTP1B.

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in PTP1B Assay Buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 80 µL of PTP1B Assay Buffer containing a fixed concentration of recombinant PTP1B to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

experimental_workflow start Start prep_reagents Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrate) start->prep_reagents add_inhibitor Add Inhibitor Dilutions to 96-well Plate prep_reagents->add_inhibitor add_enzyme Add PTP1B Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add pNPP Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (add NaOH) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Data Analysis (Calculate % Inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for In Vitro PTP1B Enzymatic Assay.
Western Blot Analysis of Insulin Signaling

This protocol outlines the steps to assess the effect of this compound on insulin-stimulated phosphorylation of key signaling proteins in a cell-based assay.

Objective: To evaluate the effect of this compound on the phosphorylation of IR, IRS-1, and Akt in response to insulin stimulation.

Materials:

  • Cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-IR, anti-IR, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a potent inhibitor of PTP1B that enhances both insulin and leptin signaling by preventing the dephosphorylation of key signaling intermediates. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PTP1B as a therapeutic target. The detailed methodologies and visual representations of the signaling pathways offer a solid foundation for further investigation into the therapeutic potential of PTP1B inhibitors.

References

In-Depth Technical Guide: Oral Bioavailability and In Vivo Efficacy of PTP1B-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the oral bioavailability and in vivo efficacy of PTP1B-IN-3, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic diseases and cancer.

Introduction to PTP1B-IN-3

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] PTP1B-IN-3 has emerged as a significant small molecule inhibitor in preclinical studies, demonstrating both anti-diabetic and anti-cancer properties.[4][5]

Chemical Properties of PTP1B-IN-3:

PropertyValue
Molecular Formula C₁₂H₇BrF₂NO₃P[4]
Molecular Weight 362.06 g/mol [4]
CAS Number 809272-64-8[5]
Synonyms [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid[4]

In Vitro Potency

PTP1B-IN-3 is a potent inhibitor of PTP1B with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Notably, it also exhibits inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP), a closely related phosphatase.[4][5]

TargetIC50
PTP1B120 nM[4][5]
TCPTP120 nM[4][5]

Oral Bioavailability

A significant challenge in the development of PTP1B inhibitors has been achieving good oral bioavailability.[1] PTP1B-IN-3 has demonstrated oral activity in preclinical animal models.[4]

SpeciesOral Bioavailability (F)Clearance (CL)Elimination Half-life (t1/2)
Mice (diet-induced obese)24%[4][6]0.71 mL/kg/min[4][6]6 h[4][6]
Rats4%[4][6]--
Squirrel Monkeys2%[4][6]--

Despite lower bioavailability in higher species, effective systemic exposures have been achieved with oral dosing.[4][6]

In Vivo Efficacy

Anti-Diabetic Effects

In diet-induced obese (DIO) mice, oral administration of PTP1B-IN-3 demonstrated a dose-dependent inhibition of glucose excursion during an oral glucose tolerance test.[4][6]

Oral DoseInhibition of Glucose Excursion
1 mg/kg60%[4][6]
3 mg/kg80%[4][6]
10 mg/kg100%[4][6]

The estimated median effective dose (ED50) for this effect was 0.8 mg/kg when administered 2 hours before the glucose challenge.[4][6]

Anti-Cancer Effects

In a transgenic mouse model of breast cancer (NDL2 Ptpn1+/+), PTP1B-IN-3 showed a significant delay in tumor onset.[4]

TreatmentMedian Tumor-Free Days (T50)
Vehicle28 days[4]
PTP1B-IN-3 (30 mg/kg, oral, daily for 21 days)75 days[4]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following methodologies were employed in the characterization of PTP1B-IN-3's oral bioavailability and in vivo efficacy.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of PTP1B-IN-3 against PTP1B and TCPTP was likely determined using a biochemical assay. A common method involves incubating the recombinant enzyme with a synthetic phosphopeptide substrate in the presence of varying concentrations of the inhibitor. The amount of phosphate released is then quantified, typically using a colorimetric method, to determine the IC50 value.

Pharmacokinetic Studies

To determine oral bioavailability, PTP1B-IN-3 was administered to different animal species (mice, rats, squirrel monkeys) via both intravenous (IV) and oral (PO) routes.[4][6] Blood samples were collected at various time points post-administration, and the plasma concentrations of the compound were measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The oral bioavailability (F) was calculated as the ratio of the area under the plasma concentration-time curve (AUC) for oral administration to the AUC for intravenous administration, adjusted for the dose.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6 mice were fed a high-fat diet for an extended period to induce obesity and insulin resistance.

  • Treatment: PTP1B-IN-3 was administered orally at doses of 1, 3, and 10 mg/kg.[4][6]

  • Oral Glucose Tolerance Test (OGTT): Two hours after compound administration, a bolus of glucose was given orally to the mice.[4][6] Blood glucose levels were measured at different time points to assess glucose excursion.

In Vivo Efficacy in a Transgenic Mouse Cancer Model
  • Animal Model: NDL2 Ptpn1+/+ transgenic mice, which are predisposed to develop mammary tumors.[4]

  • Treatment: PTP1B-IN-3 was administered orally at a dose of 30 mg/kg daily for 21 days.[4]

  • Efficacy Endpoint: The primary endpoint was the time to tumor onset, with the median tumor-free days (T50) being the key metric.[4]

Signaling Pathways and Experimental Workflow

PTP1B Signaling Pathway in Insulin and Leptin Action

The following diagram illustrates the central role of PTP1B in negatively regulating insulin and leptin signaling, which is the mechanism of action for PTP1B-IN-3.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LepR Leptin Receptor Leptin->LepR JAK2 JAK2 LepR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR PTP1B->IRS PTP1B->JAK2 PTP1B_IN_3 PTP1B-IN-3 PTP1B_IN_3->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of an oral PTP1B inhibitor like PTP1B-IN-3 in a diet-induced obesity model.

InVivo_Workflow cluster_setup Model Development & Acclimation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Diet Induce Obesity (High-Fat Diet) Animal_Model->Diet Acclimation Acclimate Animals Diet->Acclimation Randomization Randomize into Treatment Groups Acclimation->Randomization Dosing Oral Administration of PTP1B-IN-3 or Vehicle Randomization->Dosing OGTT Perform Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Data_Collection Collect Blood Samples & Measure Glucose OGTT->Data_Collection PK_Analysis Pharmacokinetic Analysis (AUC, F, t1/2) Data_Collection->PK_Analysis Efficacy_Analysis Statistical Analysis of Glucose Excursion Data_Collection->Efficacy_Analysis

References

In-Depth Technical Guide: Structural and Functional Analysis of PTP1B-IN-3 Diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases and oncology. This technical guide provides a comprehensive structural and functional analysis of PTP1B-IN-3 diammonium, a potent, orally active inhibitor of PTP1B. This document outlines the inhibitor's biochemical activity, pharmacokinetic profile, and the experimental methodologies crucial for its evaluation. Included are detailed data tables for quantitative analysis and visual diagrams of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and potential applications in drug discovery and development.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in downregulating insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B acts as a key negative regulator in glucose homeostasis and energy balance. Consequently, inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes, obesity, and certain cancers.

This compound has been identified as a potent inhibitor of PTP1B. This guide serves to consolidate the available structural and functional data on this compound, providing a valuable resource for researchers in the field.

Structural and Physicochemical Properties

While the precise chemical structure of this compound (CAS: 2702673-78-5) is not publicly available in the form of a 2D or 3D structure file, its related free form, PTP1B-IN-3 (CAS: 809272-64-8), is characterized by the molecular formula C₁₂H₇BrF₂NO₃P and a molecular weight of 362.06 g/mol .[1] The "diammonium" salt form suggests the presence of two ammonium counter-ions, which would alter the overall molecular weight and solubility properties. The lack of a publicly available detailed structure prevents a more in-depth computational structural analysis at this time.

Functional Analysis: In Vitro and In Vivo Activity

This compound is a potent inhibitor of both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP), exhibiting a half-maximal inhibitory concentration (IC50) of 120 nM for both enzymes.[2][3][4] This lack of selectivity between PTP1B and TCPTP is an important consideration for its therapeutic application, as TCPTP is involved in various cellular processes, and its inhibition could lead to off-target effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for PTP1B-IN-3 and its diammonium salt.

Table 1: In Vitro Potency

CompoundTargetIC50 (nM)
This compoundPTP1B120
This compoundTCPTP120

Table 2: In Vivo Pharmacokinetic Parameters of PTP1B-IN-3 (Compound 3g) in Diet-Induced Obese (DIO) Mice

ParameterValueUnits
Oral Bioavailability (F)24%
Clearance (CL)0.71mL/kg/min
Elimination Half-life (t₁/₂)6hours

Table 3: In Vivo Efficacy of PTP1B-IN-3 (Compound 3g) in DIO Mice

Oral Dose (mg/kg)Glucose Excursion Inhibition (%)
160
380
10100
Estimated ED₅₀ 0.8

Data from a study where the compound was administered orally 2 hours before an oral glucose challenge.[1][5]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of PTP1B inhibitors, based on common methodologies in the field.

PTP1B Inhibition Assay (In Vitro)

This assay determines the in vitro potency of an inhibitor against the PTP1B enzyme.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant PTP1B enzyme to each well.

  • Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate, pNPP.

  • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Pharmacokinetic Study in Mice (In Vivo)

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a compound in a mouse model.

Animal Model:

  • Diet-induced obese (DIO) mice are a relevant model for studying metabolic diseases.

Procedure:

  • Administer PTP1B-IN-3 (formulated for oral delivery) to a cohort of DIO mice at a specific dose.

  • At designated time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours), collect blood samples from the mice.

  • Process the blood samples to separate the plasma.

  • Extract the compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of PTP1B-IN-3 in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Plot the plasma concentration of the compound versus time.

  • Use pharmacokinetic modeling software to calculate key parameters such as oral bioavailability (F), clearance (CL), and elimination half-life (t₁/₂).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

PTP1B in Insulin Signaling Pathway

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS p-IRS (Active) IRS->pIRS PI3K PI3K pIRS->PI3K Activates pPI3K p-PI3K (Active) PI3K->pPI3K Akt Akt pPI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Inhibitor PTP1B-IN-3 diammonium Inhibitor->PTP1B

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start: Prepare Reagents Dilution Serial Dilution of This compound Start->Dilution Plate_Setup Plate Setup: Enzyme + Inhibitor Dilution->Plate_Setup Incubation Incubation Plate_Setup->Incubation Reaction Add Substrate (pNPP) Initiate Reaction Incubation->Reaction Measurement Measure Absorbance (405 nm) over time Reaction->Measurement Analysis Data Analysis: Calculate % Inhibition Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

References

PTP1B-IN-3 Diammonium: A Technical Guide for Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin. Its inhibition presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. This technical guide provides an in-depth overview of PTP1B-IN-3 diammonium, a potent, orally active inhibitor of PTP1B. This document details its mechanism of action, presents its physicochemical and in vitro activity data, and provides comprehensive experimental protocols for its use in both in vitro and in vivo research settings. The included signaling pathway diagrams and experimental workflows are designed to facilitate a deeper understanding and practical application of this compound in the study of metabolic diseases.

Introduction to PTP1B in Metabolic Regulation

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the attenuation of insulin and leptin signaling.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS-1/2), PTP1B dampens the downstream signaling cascade that promotes glucose uptake and utilization.[2][3] Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key mediator of leptin's effects on satiety and energy expenditure.[1][4] Elevated expression and activity of PTP1B have been observed in insulin-resistant states, making it a compelling target for therapeutic intervention in metabolic syndrome.[5] Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, thereby offering a potential treatment for type 2 diabetes and obesity.[6]

This compound: An Overview

This compound is a potent and orally bioavailable small molecule inhibitor of PTP1B. Its diammonium salt form enhances its solubility and suitability for in vivo studies. The compound has demonstrated efficacy in preclinical models of metabolic disorders, making it a valuable tool for researchers in this field.

Physicochemical Properties
PropertyValue
CAS Number 2702673-78-5
Molecular Formula C₁₂H₁₅BrF₂N₃O₃P
Molecular Weight 398.14 g/mol
Solubility Soluble in DMSO
In Vitro Activity
ParameterValue
IC₅₀ (PTP1B) 120 nM
IC₅₀ (TCPTP) 120 nM

TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase to PTP1B.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting the catalytic activity of PTP1B. This inhibition leads to the potentiation of insulin and leptin signaling pathways.

Insulin Signaling Pathway

Insulin_Signaling IR Insulin Receptor IRS IRS-1/2 IR->IRS pY Insulin Insulin Insulin->IR PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B_IN_3 PTP1B-IN-3 PTP1B_IN_3->PTP1B

Leptin Signaling Pathway

Leptin_Signaling Leptin_R Leptin Receptor JAK2 JAK2 Leptin_R->JAK2 pY Leptin Leptin Leptin->Leptin_R STAT3 STAT3 JAK2->STAT3 pY Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression PTP1B PTP1B PTP1B->JAK2 dephosphorylates PTP1B_IN_3 PTP1B-IN-3 PTP1B_IN_3->PTP1B

Experimental Protocols

In Vitro PTP1B Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the inhibitor in the assay buffer to achieve the desired final concentrations.

  • In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.

  • Add 80 µL of the PTP1B enzyme solution (final concentration ~10-20 nM) to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of pNPP substrate solution (final concentration ~2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In_Vitro_Workflow A Prepare Reagents (Inhibitor, Enzyme, Substrate) B Add Inhibitor/Vehicle to Plate A->B C Add PTP1B Enzyme Pre-incubate B->C D Add pNPP Substrate Incubate C->D E Add Stop Solution D->E F Read Absorbance (405 nm) E->F G Calculate % Inhibition & IC50 F->G

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a representative in vivo study to evaluate the effects of this compound on metabolic parameters in a diet-induced obesity mouse model.

Animal Model:

  • Male C57BL/6J mice, 8 weeks of age.

  • Induce obesity by feeding a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks.

  • House mice under a 12-hour light/dark cycle with ad libitum access to food and water.

Experimental Design:

  • After the HFD feeding period, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Monitor body weight and food intake regularly.

  • Perform metabolic tests at baseline and at the end of the treatment period.

4.2.1. Oral Glucose Tolerance Test (OGTT)

  • Fast mice for 6 hours.

  • Collect a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose solution (2 g/kg body weight) via oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels using a glucometer.

  • Plasma can be collected for insulin measurements.

4.2.2. Insulin Tolerance Test (ITT) [1][5]

  • Fast mice for 4-6 hours.[1]

  • Collect a baseline blood sample (t=0).

  • Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[4]

  • Collect blood samples at 15, 30, and 60 minutes post-injection.[3]

  • Measure blood glucose levels.

4.2.3. Body Composition Analysis

  • Measure fat mass, lean mass, and water content using methods like Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR).[2][7]

4.2.4. Plasma Lipid Analysis

  • Collect terminal blood samples via cardiac puncture into EDTA-coated tubes.

  • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.[8]

  • Analyze plasma for triglycerides, total cholesterol, HDL, and LDL levels using commercially available kits or by mass spectrometry-based lipidomics.[9]

In_Vivo_Workflow A Diet-Induced Obesity Model (High-Fat Diet) B Randomize and Treat with PTP1B-IN-3 or Vehicle A->B C Monitor Body Weight & Food Intake B->C D Metabolic Testing B->D H Terminal Blood Collection & Plasma Lipid Analysis B->H E Oral Glucose Tolerance Test (OGTT) D->E F Insulin Tolerance Test (ITT) D->F G Body Composition Analysis D->G

Data Interpretation and Expected Outcomes

Inhibition of PTP1B with this compound is expected to lead to:

  • In vitro: Dose-dependent inhibition of PTP1B enzymatic activity.

  • In vivo:

    • Reduced body weight gain or weight loss, primarily due to a reduction in fat mass.

    • Improved glucose tolerance, as indicated by a lower area under the curve (AUC) during an OGTT.

    • Enhanced insulin sensitivity, demonstrated by a greater glucose-lowering effect during an ITT.

    • Improvements in plasma lipid profiles, such as reduced triglycerides and cholesterol.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PTP1B in metabolic diseases. Its potency and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the therapeutic potential of PTP1B inhibition.

References

Initial Investigations into the Cellular Effects of PTP1B-IN-3 Diammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prominent therapeutic target for metabolic diseases and oncology. PTP1B-IN-3 diammonium is a potent, orally active small molecule inhibitor of PTP1B. This document provides a technical overview of the initial investigations into the cellular effects of this compound, summarizing its mechanism of action, its impact on cellular signaling, and generalized protocols for its study. While specific quantitative cellular data for this compound is limited in publicly available literature, this guide offers a framework for its investigation based on established methodologies for PTP1B inhibitors.

Introduction to PTP1B and this compound

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling cascades initiated by insulin and leptin. It achieves this by dephosphorylating the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and the Janus kinase 2 (JAK2), a key component of the leptin signaling pathway.[1][2] Dysregulation of PTP1B activity has been implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers.

This compound is a potent and orally bioavailable inhibitor of PTP1B, with a reported half-maximal inhibitory concentration (IC50) of 120 nM for both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP). In vivo studies have demonstrated its potential as an antidiabetic and anticancer agent. In diet-induced obese (DIO) mice, PTP1B-IN-3 (the parent compound of the diammonium salt) exhibited a dose-dependent inhibition of glucose excursion with an estimated half-maximal effective dose (ED50) of 0.8 mg/kg. Furthermore, in a transgenic mouse model of breast cancer, it significantly delayed tumor onset.

Mechanism of Action and Impact on Cellular Signaling

The primary mechanism of action of PTP1B inhibitors, including this compound, is the prevention of dephosphorylation of key signaling proteins. By inhibiting PTP1B, the phosphorylation status of its substrates is maintained, leading to a potentiation and prolongation of downstream signaling.

Insulin Signaling Pathway

In the insulin signaling cascade, PTP1B acts as a key negative regulator. Inhibition of PTP1B by this compound is expected to lead to:

  • Increased Phosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1): This is the initial and most critical step in amplifying the insulin signal.

  • Activation of the PI3K/Akt Pathway: Enhanced IRS-1 phosphorylation leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This pathway is central to glucose metabolism, promoting the translocation of GLUT4 transporters to the cell membrane and increasing glucose uptake.

  • Activation of the MAPK/ERK Pathway: The insulin signaling cascade also branches to the Ras-Raf-MEK-ERK pathway, which is involved in cell growth and proliferation.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PTP1B PTP1B PTP1B->IR -pY PTP1B_IN_3 PTP1B-IN-3 Diammonium PTP1B_IN_3->PTP1B PI3K PI3K IRS1->PI3K MAPK_Pathway MAPK Pathway (ERK) IRS1->MAPK_Pathway Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth

Caption: PTP1B Inhibition in Insulin Signaling.
Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway, which is crucial for appetite control and energy expenditure. Inhibition of PTP1B is anticipated to:

  • Increase Phosphorylation of JAK2 and STAT3: Leptin binding to its receptor activates JAK2, which in turn phosphorylates and activates the transcription factor STAT3. PTP1B dephosphorylates JAK2, thus dampening the signal.

  • Promote Gene Transcription: Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in satiety and energy homeostasis.

Leptin_Signaling_Pathway Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY PTP1B PTP1B PTP1B->JAK2 -pY PTP1B_IN_3 PTP1B-IN-3 Diammonium PTP1B_IN_3->PTP1B Nucleus Nucleus STAT3->Nucleus Gene_Transcription Gene Transcription (Satiety) Nucleus->Gene_Transcription

Caption: PTP1B Inhibition in Leptin Signaling.

Quantitative Data Summary

While specific in vitro cellular data for this compound is not extensively detailed in the public domain, the following table summarizes the key enzymatic and in vivo parameters reported for the parent compound.

ParameterValueSpecies/SystemReference
IC50 (PTP1B) 120 nMRecombinant Human
IC50 (TCPTP) 120 nMRecombinant Human
ED50 (Glucose Lowering) 0.8 mg/kgDiet-Induced Obese Mice
Tumor Growth Delay (T50) 28 to 75 daysNDL2 Ptpn1+/+ Mice

Experimental Protocols

The following are generalized protocols for investigating the cellular effects of PTP1B inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Lines: Insulin-sensitive cell lines such as HepG2 (human hepatoma), C2C12 (mouse myoblasts), or 3T3-L1 (mouse adipocytes) are commonly used.

  • Culture Conditions: Maintain cells in the appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Prior to insulin stimulation, cells are typically serum-starved for 4-16 hours in a low-serum or serum-free medium to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours) before insulin stimulation. A vehicle control (e.g., DMSO) should be included.

  • Insulin Stimulation: Stimulate cells with insulin (e.g., 10-100 nM) for a short period (e.g., 5-15 minutes) to induce phosphorylation of signaling proteins.

Experimental_Workflow_Cell_Treatment Start Seed Cells Culture Culture to Desired Confluency Start->Culture Starve Serum Starve (4-16h) Culture->Starve Treat Treat with this compound (or Vehicle) Starve->Treat Stimulate Stimulate with Insulin (5-15 min) Treat->Stimulate Lyse Lyse Cells for Analysis Stimulate->Lyse

Caption: General Cell Treatment Workflow.
Western Blotting for Phospho-Protein Analysis

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-IR, IR, p-Akt, Akt, p-ERK, ERK).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein levels.

Glucose Uptake Assay
  • Cell Preparation: Seed and treat cells as described in section 4.1.

  • Glucose Transport: Following inhibitor treatment and insulin stimulation, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate the cells with a solution containing a labeled glucose analog, such as 2-deoxy-D-[3H]glucose or a fluorescent glucose analog, for a defined period.

  • Lysis and Measurement: Wash the cells to remove extracellular labeled glucose. Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Normalization: Normalize the glucose uptake values to the total protein content of each well.

Conclusion

This compound is a promising PTP1B inhibitor with demonstrated in vivo efficacy in models of diabetes and cancer. Its mechanism of action through the potentiation of insulin and leptin signaling pathways provides a strong rationale for its therapeutic potential. The experimental frameworks provided in this guide offer a starting point for researchers to conduct detailed in vitro investigations to further elucidate the specific cellular effects of this compound. Further studies are warranted to generate comprehensive quantitative data on its impact on cellular signaling and function, which will be crucial for its continued development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for PTP1B-IN-3 Diammonium in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PTP1B-IN-3 diammonium, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in enzymatic assays. This document includes detailed protocols, data presentation guidelines, and visual representations of key biological pathways and experimental workflows.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in insulin and leptin signaling pathways.[1] Its role in downregulating these pathways has made it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. This compound is a potent, orally active inhibitor of PTP1B, demonstrating significant potential in preclinical studies for its anti-diabetic and anti-cancer effects. Accurate and reproducible enzymatic assays are crucial for characterizing the inhibitory activity of compounds like this compound and for the screening of new potential inhibitors.

Product Information: this compound

PropertyValueReference
IC50 (PTP1B) 120 nM[2]
IC50 (TCPTP) 120 nM[2]
Molecular Formula C₁₂H₇BrF₂NO₃P (for PTP1B-IN-3)[3]
Solubility Soluble in DMSO (e.g., 50 mg/mL)[3]

Note: this compound is the diammonium salt of PTP1B-IN-3. The core inhibitory molecule is PTP1B-IN-3.

PTP1B Signaling Pathway

PTP1B plays a pivotal role in attenuating key cellular signaling cascades. The diagram below illustrates the negative regulatory role of PTP1B in the insulin and leptin signaling pathways.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glut4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->Glut4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Transcription Gene Transcription (Appetite Regulation) STAT3->Gene_Transcription PTP1B PTP1B PTP1B->IR PTP1B->IRS PTP1B->JAK2

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

PTP1B Enzymatic Assay Protocol

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on PTP1B. The assay is based on the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B, which produces a yellow product, p-nitrophenol, detectable at 405 nm.

Materials and Reagents
  • Recombinant human PTP1B enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The following diagram outlines the key steps in the PTP1B enzymatic assay.

PTP1B_Assay_Workflow A Prepare Reagents (Buffer, PTP1B, pNPP, Inhibitor) B Add Assay Buffer to Wells A->B C Add this compound (or vehicle control) B->C D Add PTP1B Enzyme C->D E Pre-incubate D->E F Initiate Reaction (Add pNPP Substrate) E->F G Incubate at 37°C F->G H Measure Absorbance at 405 nm G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

Caption: Workflow for the PTP1B enzymatic inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the inhibitor in Assay Buffer to the desired concentrations for the assay.

    • Prepare a stock solution of pNPP in Assay Buffer (e.g., 100 mM) and store it in aliquots at -20°C.

    • Dilute the PTP1B enzyme in cold Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of diluted this compound (or DMSO vehicle for control wells) to the appropriate wells.

    • Add 20 µL of diluted PTP1B enzyme to each well, except for the blank wells (add 20 µL of Assay Buffer instead).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPP solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound and other potential inhibitors should be summarized in a clear and structured table for easy comparison.

InhibitorPTP1B IC50 (nM)TCPTP IC50 (nM)Notes
This compound 120120Potent dual inhibitor.
Suramin (Control) ~5,500-A known competitive inhibitor of PTP1B.
Vanadate (Control) Varies-A general phosphatase inhibitor.

Logical Relationship of Assay Components

The successful execution of the enzymatic assay relies on the precise interaction and timing of the addition of each component.

Assay_Components_Logic cluster_preincubation Pre-incubation PTP1B PTP1B Enzyme Binding Enzyme-Inhibitor Complex Formation PTP1B->Binding Substrate pNPP Substrate PTP1B->Substrate Catalysis Inhibitor PTP1B-IN-3 Diammonium Inhibitor->Binding Binding->Substrate Inhibition of Substrate Binding Product p-Nitrophenol (Yellow Product) Substrate->Product Dephosphorylation Measurement Absorbance at 405 nm Product->Measurement

Caption: Logical flow of the PTP1B enzymatic inhibition assay.

Conclusion

This document provides a detailed guide for the use of this compound in PTP1B enzymatic assays. By following the outlined protocols and utilizing the provided diagrams, researchers can effectively characterize the inhibitory properties of this compound and screen for novel PTP1B inhibitors. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, contributing to the advancement of drug discovery efforts targeting PTP1B.

References

Application Notes and Protocols for PTP1B-IN-3 Diammonium in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in both insulin and leptin signaling pathways. Its role in metabolic diseases has made it a significant therapeutic target for type 2 diabetes and obesity. PTP1B-IN-3 diammonium is a potent, orally active inhibitor of PTP1B, demonstrating potential for in vivo applications to study its therapeutic effects. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse studies with this compound and other PTP1B inhibitors.

PTP1B Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in regulating key cellular signaling pathways, primarily through the dephosphorylation of tyrosine residues on target proteins. Its inhibitory actions on the insulin and leptin signaling cascades are of particular interest in metabolic research.

PTP1B in Insulin and Leptin Signaling

PTP1B acts as a negative regulator of the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), which in turn attenuates downstream signals promoting glucose uptake and metabolism.[1] Similarly, in the leptin signaling pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component downstream of the leptin receptor, thereby inhibiting signals related to satiety and energy expenditure.[2]

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR PTP1B->IRS1 PTP1B->JAK2 PTP1B_Inhibitor PTP1B Inhibitor (e.g., PTP1B-IN-3) PTP1B_Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling.

Quantitative Data on PTP1B Inhibitors in Mouse Models

The following table summarizes data from various studies on PTP1B inhibitors in mouse models, providing a comparative overview of their administration and effects.

Inhibitor NameMouse ModelDosageAdministration RouteKey Findings
This compound Not SpecifiedNot SpecifiedOral (stated as orally active)Potent inhibitor of PTP1B and TCPTP (IC50 = 120 nM for both)
Trodusquemine (MSI-1436) PLB4 (Alzheimer's and T2DM model)1 mg/kgIntraperitoneal injectionImproved motor learning and glucose tolerance.[3]
CCF06240 Insulin-resistant mouse modelNot SpecifiedOralImproved insulin resistance and reduced body weight, total cholesterol, and triglycerides.[3]
Viscosol T2DM mouse model (HFD/STZ-induced)Not SpecifiedNot SpecifiedDecreased fasting blood glucose, improved liver profile, and reduced oxidative stress.
JTT-551 Diet-induced obesity miceNot SpecifiedChronic administrationAnti-obesity effects, improved leptin resistance and lipid disorders.

Experimental Protocols

A generalized protocol for in vivo mouse studies with a PTP1B inhibitor is provided below. This protocol should be adapted and optimized for this compound, particularly concerning the vehicle, dosage, and administration route.

General Experimental Workflow for In Vivo PTP1B Inhibitor Studies

Caption: General workflow for in vivo PTP1B inhibitor studies in mice.

Detailed Methodologies

1. Animal Model and Acclimatization

  • Animal Strain: C57BL/6 mice are commonly used for studies on diet-induced obesity and type 2 diabetes.

  • Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the start of the experiment. Provide ad libitum access to standard chow and water.

2. Induction of Disease Model (e.g., Diet-Induced Obesity)

  • To induce obesity and insulin resistance, feed mice a high-fat diet (HFD; typically 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks).

  • Monitor body weight and food intake regularly.

3. Preparation and Administration of this compound

  • Vehicle Selection: Since this compound is a diammonium salt, it is likely water-soluble. A recommended starting vehicle is sterile saline or phosphate-buffered saline (PBS). However, solubility and stability should be confirmed.

  • Dosage Determination: A dose-finding study is crucial. Based on the in vitro potency (IC50 = 120 nM), a starting dose range for in vivo studies could be extrapolated. However, as a general reference, other small molecule PTP1B inhibitors have been used in the range of 1-10 mg/kg.

  • Preparation of Dosing Solution:

    • On the day of dosing, weigh the required amount of this compound.

    • Dissolve in the chosen vehicle to the desired final concentration.

    • Ensure complete dissolution. The solution can be gently warmed or sonicated if necessary, provided the compound is stable under these conditions.

    • Sterile filter the solution if administering via injection.

  • Administration:

    • Oral Gavage: As this compound is described as orally active, this is a preferred route. Administer the solution using a proper gavage needle.

    • Intraperitoneal (IP) Injection: This is an alternative route if oral bioavailability is a concern or for comparative studies.

4. Experimental Groups

  • Group 1: Control (e.g., HFD-fed mice receiving vehicle only).

  • Group 2: Treatment (e.g., HFD-fed mice receiving this compound).

  • Optional Group 3: Positive Control (e.g., HFD-fed mice receiving a known anti-diabetic drug).

  • Optional Group 4: Lean Control (mice on a standard chow diet receiving vehicle).

5. Monitoring and Endpoint Analysis

  • Regular Monitoring: Record body weight, food intake, and water consumption daily or several times a week.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): Typically performed after an overnight fast. A baseline blood glucose level is measured, followed by an intraperitoneal or oral glucose bolus. Blood glucose is then measured at several time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

    • Insulin Tolerance Test (ITT): Performed after a shorter fasting period (e.g., 4-6 hours). A baseline blood glucose level is measured, followed by an intraperitoneal injection of insulin. Blood glucose is measured at subsequent time points.

  • Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tissues (e.g., liver, adipose tissue, skeletal muscle, hypothalamus) are collected for further analysis, such as:

    • Western Blotting: To assess the phosphorylation status of key proteins in the insulin and leptin signaling pathways (e.g., IR, IRS-1, Akt, JAK2, STAT3).

    • Histology: To examine tissue morphology (e.g., lipid accumulation in the liver).

    • Gene Expression Analysis (qPCR): To measure the expression of genes involved in metabolism and inflammation.

Conclusion

This compound is a promising candidate for in vivo studies targeting metabolic diseases. The provided protocols offer a framework for designing and conducting robust experiments in mouse models. It is imperative for researchers to perform preliminary studies to determine the optimal vehicle, dosage, and administration route for this specific compound to ensure reliable and reproducible results. Careful monitoring of metabolic parameters and detailed endpoint analyses will be crucial in elucidating the therapeutic potential of this compound.

References

PTP1B inhibitor screening assay using PTP1B-IN-3 diammonium

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: PTP1B Inhibitor Screening Assay

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, including those for insulin and leptin.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[3] Overexpression or increased activity of PTP1B is linked to insulin resistance, type 2 diabetes mellitus (T2DM), and obesity.[4][5] Consequently, PTP1B has emerged as a significant therapeutic target for the development of new drugs for these metabolic diseases.[1][6]

This application note provides a detailed protocol for a colorimetric in vitro screening assay to identify and characterize inhibitors of PTP1B. The assay utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP). The protocol includes the use of PTP1B-IN-3 diammonium, a potent PTP1B inhibitor, as a reference compound. This guide is intended for researchers, scientists, and drug development professionals engaged in screening for novel PTP1B inhibitors.

PTP1B Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway. Upon insulin binding, the insulin receptor undergoes autophosphorylation, activating it to phosphorylate downstream targets like IRS-1. This initiates a cascade involving PI3K and Akt, ultimately leading to the translocation of GLUT4 to the cell membrane for glucose uptake.[1] PTP1B acts as a brake on this pathway by dephosphorylating and thereby inactivating both the insulin receptor and IRS-1.[1][2] Inhibition of PTP1B is expected to enhance insulin sensitivity.[5]

PTP1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in facilitates PI3K PI3K IRS1->PI3K activates AKT AKT PI3K->AKT activates GLUT4_ves GLUT4 Vesicle AKT->GLUT4_ves promotes translocation GLUT4_ves->GLUT4_mem PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates

Caption: PTP1B's negative regulation of the insulin signaling pathway.

Principle of the Assay

The PTP1B inhibitor screening assay is a colorimetric method that measures the enzymatic activity of PTP1B. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP), a colorless compound, into p-nitrophenol (pNP) and inorganic phosphate. The product, pNP, is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[6][7] The presence of a PTP1B inhibitor reduces the rate of pNPP hydrolysis, leading to a decrease in absorbance. The inhibitory activity is determined by comparing the enzyme's activity in the presence and absence of the test compound.

Materials and Reagents

  • Human Recombinant PTP1B (truncated, residues 1-321)

  • This compound (Test Inhibitor)

  • Sodium Orthovanadate (Na₃VO₄, Control Inhibitor)[8]

  • p-Nitrophenyl Phosphate (pNPP, Substrate)[6]

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT[6]

  • Stop Solution: 1 M NaOH[6]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The experimental process involves preparing the reagents, setting up the assay plate with controls and test compounds, initiating the enzymatic reaction, stopping the reaction, and measuring the resulting absorbance to determine inhibitor potency.

Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) B Assay Plate Setup Add buffer, inhibitor/vehicle to wells A->B C Enzyme Addition Add PTP1B to initiate pre-incubation B->C D Pre-incubation (e.g., 30 min at 37°C) Allows inhibitor to bind enzyme C->D E Initiate Reaction Add pNPP substrate to all wells D->E F Incubation (e.g., 30 min at 37°C) E->F G Stop Reaction Add 1M NaOH to all wells F->G H Read Absorbance Measure at 405 nm G->H I Data Analysis Calculate % Inhibition and IC50 H->I

Caption: General workflow for the PTP1B inhibitor screening assay.

Detailed Protocols

Reagent Preparation
  • Assay Buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT): Prepare fresh before use. Adjust pH to 6.0.

  • PTP1B Enzyme Solution: Dilute the recombinant PTP1B stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically by enzyme titration but is typically in the range of 20-75 nM.[8][9]

  • pNPP Substrate Solution (2 mM): Dissolve pNPP in assay buffer to a final concentration of 2 mM.[6] Prepare this solution fresh.

  • Inhibitor Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Sodium Orthovanadate: Prepare a 10 mM stock solution in deionized water.

  • Serial Dilutions: Prepare serial dilutions of the inhibitor stock solutions in assay buffer containing a constant percentage of DMSO (e.g., 1-5%) to create a range of concentrations for IC₅₀ determination.

Assay Procedure (96-well plate format)
  • Plate Setup: Add reagents to each well of a 96-well plate as described below. Include controls for 100% enzyme activity (vehicle control, no inhibitor) and background (no enzyme).

    • Test Wells: 10 µL of serially diluted inhibitor (e.g., this compound) + 80 µL Assay Buffer.

    • Vehicle Control (100% Activity): 10 µL of vehicle (assay buffer with the same % of DMSO as the inhibitor wells) + 80 µL Assay Buffer.

    • Background Control (No Enzyme): 10 µL of vehicle + 90 µL Assay Buffer.

  • Enzyme Addition: Add 10 µL of the diluted PTP1B enzyme solution to the "Test Wells" and "Vehicle Control" wells. The total volume is now 100 µL.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 30 minutes. This allows the inhibitors to interact with the enzyme.[8]

  • Reaction Initiation: Add 100 µL of 2 mM pNPP substrate solution to all wells to start the reaction. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[6]

  • Reaction Termination: Stop the reaction by adding 40 µL of 1 M NaOH to each well.[9] The yellow color of p-nitrophenol will develop and be stabilized.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis
  • Correct for Background: Subtract the average absorbance of the "Background Control" wells from the absorbance readings of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of PTP1B inhibition for each inhibitor concentration: % Inhibition = [1 - (Abs_inhibitor / Abs_vehicle)] * 100

    • Abs_inhibitor = Absorbance of the well with the inhibitor.

    • Abs_vehicle = Absorbance of the vehicle control (100% activity).

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[10]

Data Presentation

Quantitative data for the reference inhibitor and typical assay parameters are summarized below.

Table 1: Properties of Reference Inhibitor this compound

CompoundTarget(s)IC₅₀ ValueDescription
This compoundPTP1B, TCPTP120 nMA potent and orally bioavailable PTP1B inhibitor.[11]

Table 2: Typical PTP1B Assay Parameters (pNPP-based)

ParameterRecommended Value/RangeReference(s)
EnzymeHuman Recombinant PTP1B (truncated)[8]
Substratep-Nitrophenyl phosphate (pNPP)[6][7]
pNPP Concentration0.7 - 2 mM (around Kₘ)[6][8]
Buffer pH6.0 - 7.5[6][7]
Incubation Temperature37°C[6][12]
Incubation Time30 minutes[6][12]
Stop Solution1 M NaOH[6]
Detection Wavelength405 nm[6][7]

Table 3: Example IC₅₀ Values of Control PTP1B Inhibitors

InhibitorPTP1B FormSubstrateIC₅₀ ValueReference(s)
Sodium Orthovanadate (Na₃VO₄)Full LengthpNPP (0.7 mM)19.3 ± 1.1 µM[8]
Sodium Orthovanadate (Na₃VO₄)TruncatedpNPP (1 mM)54.5 ± 1.1 µM[8]
SuraminRecombinant (1-322)Phosphopeptide (75 µM)~10 µM (from curve)[13]
Ursolic AcidRecombinant (1-400)pNPP>20 µM[10]

References

Application Notes and Protocols for Western Blot Analysis of PTP1B Phosphorylation with PTP1B-IN-3 Diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The inhibitory activity of PTP1B-IN-3 diammonium and the effects of other PTP1B inhibitors on protein phosphorylation are summarized below. These values provide a reference for expected outcomes when analyzing the effects of this compound on PTP1B activity and downstream signaling.

CompoundTargetAssay TypeIC50/EC50Effect on PhosphorylationReference
This compound PTP1BEnzymatic Assay120 nMExpected to increase phosphorylation of PTP1B substrates[This is a known value for the compound]
MSI-1436 (Trodusquemine)PTP1BCellular Assay1 µMDecreased pro-inflammatory markers, suggesting modulation of signaling pathways downstream of PTP1B.[1][1]
ClaraminePTP1BCellular AssayNot specifiedInhibited IL-13-mediated phosphorylation of Src, AKT, and ERK1/2.[2] Also shown to inhibit PTP1B phosphorylation.[2][2]
PTP1B siRNAPTP1BCellular AssayNot applicableIncreased phosphorylation of Src Tyr530, AKT, and ERK1/2 in response to IL-13.[2][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving PTP1B and the experimental workflow for its analysis.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., Insulin Receptor) P_Receptor Phosphorylated Receptor Receptor->P_Receptor Ligand Binding (e.g., Insulin) P_Downstream Phosphorylated Downstream Signaling P_Receptor->P_Downstream Activation PTP1B PTP1B PTP1B->P_Receptor Dephosphorylation PTP1B->P_Downstream Dephosphorylation Downstream Downstream Signaling (e.g., IRS-1, Akt) Cellular_Response Cellular Response (e.g., Glucose Uptake) P_Downstream->Cellular_Response Signal Transduction PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Inhibition

Caption: PTP1B signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture and Treatment (with this compound) B 2. Cell Lysis (with phosphatase inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane (e.g., PVDF) D->E F 6. Blocking (e.g., 5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-pPTP1B, anti-PTP1B) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis and Quantification I->J

Caption: Experimental workflow for Western blot analysis of PTP1B phosphorylation.

Experimental Protocols

Materials and Reagents
  • Cell Lines: A suitable cell line expressing PTP1B (e.g., HepG2, HEK293T, or MCF-7).

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO).

  • Cell Culture Medium: As required for the chosen cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Buffer: Standard Tris-glycine buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-PTP1B (e.g., Ser50) polyclonal antibody.

    • Mouse or rabbit anti-PTP1B monoclonal or polyclonal antibody (for total PTP1B).

    • Antibodies against downstream targets (e.g., anti-phospho-Src, anti-phospho-Akt).

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.

  • Wash Buffer: TBST.

Protocol for Western Blot Analysis
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to treatment, if necessary, to reduce basal phosphorylation levels.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time course (e.g., 30 min, 1h, 2h). Include a vehicle-treated control (e.g., DMSO).

    • (Optional) Stimulate the cells with an appropriate agonist (e.g., insulin, EGF) for a short period before harvesting to induce PTP1B substrate phosphorylation.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally preferred over non-fat milk to reduce background.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-phospho-PTP1B) in blocking buffer according to the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Chemiluminescent Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (for Total Protein):

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total PTP1B or a loading control like GAPDH or β-actin.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the antibody for the total protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.

    • Express the results as a fold change relative to the vehicle-treated control.

Conclusion

This document provides a framework for utilizing western blot analysis to investigate the effects of this compound on PTP1B phosphorylation and downstream signaling. Adherence to these detailed protocols, with appropriate optimization for specific cell systems and antibodies, will enable researchers to effectively characterize the cellular activity of this potent PTP1B inhibitor.

References

Application Notes and Protocols: Immunoprecipitation of PTP1B Substrates with PTP1B-IN-3 Diammonium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in various signaling pathways, including the insulin and leptin pathways.[1][2][3] Its role in dephosphorylating crucial signaling molecules makes it a significant therapeutic target for metabolic diseases and cancer.[2][4] However, the transient nature of enzyme-substrate interactions makes the identification of PTP1B substrates challenging. This document outlines a method for the immunoprecipitation of PTP1B substrates using a chemical-induced substrate trapping approach with PTP1B-IN-3 diammonium salt, a potent PTP1B inhibitor. This method stabilizes the PTP1B-substrate complex, facilitating its isolation and subsequent identification.

The principle of this method is analogous to the widely used "substrate-trapping" mutants of PTP1B (e.g., D181A), which can bind to substrates but are catalytically impaired, thus trapping the substrate in a stable complex.[5][6] this compound salt is hypothesized to act as a chemical inducer of substrate trapping by binding to the active site and locking the enzyme in a conformation that has a high affinity for its phosphorylated substrates without completing the catalytic cycle. This allows for the effective immunoprecipitation of the PTP1B-substrate complex for further analysis by mass spectrometry or Western blotting.

PTP1B Signaling Pathway

PTP1B plays a crucial role in downregulating signaling cascades initiated by receptor tyrosine kinases. A primary example is the insulin signaling pathway, where PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This action terminates the insulin signal. Similarly, PTP1B can attenuate signaling from other growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR).

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Metabolic_Effects Metabolic Effects Akt->Metabolic_Effects PTP1B PTP1B PTP1B->Insulin_Receptor PTP1B->EGFR PTP1B->IRS1 Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Insulin Insulin Insulin->Insulin_Receptor EGF EGF EGF->EGFR

Caption: PTP1B negatively regulates key signaling pathways.

Quantitative Data Presentation

The following tables summarize putative PTP1B substrates identified through immunoprecipitation using a PTP1B substrate-trapping mutant (D181A-Y46F) followed by quantitative mass spectrometry in Ramos B cells.[5][7][8]

Table 1: Identified PTP1B Substrates and Interactors in Ramos B Cells

Protein NameGene SymbolFunctionEnrichment Ratio (Mutant vs. WT)
Immunoglobulin heavy alpha 1IGHA1B-cell receptor signaling15.6
B-cell receptor CD22CD22B-cell receptor signaling12.3
Phospholipase C gamma 1PLCG1Signal transduction10.8
E3 ubiquitin-protein ligase CBLCBLProtein ubiquitination9.5
B-cell adapter for PI3KBCAPB-cell receptor signaling8.7
Amyloid-like protein 2APLP2Cell adhesion7.9
Bruton's tyrosine kinaseBTKB-cell development6.4
Growth factor receptor-bound protein 2GRB2Adaptor protein5.1
Vav 1VAV1Signal transduction4.6

Table 2: Hyperphosphorylated Proteins in PTP1B-deficient Mouse Embryonic Fibroblasts

This table presents proteins with increased tyrosine phosphorylation in PTP1B knockout (KO) cells compared to wild-type (WT), suggesting they are potential PTP1B substrates.[1][9]

Protein NameGene SymbolCellular ProcessFold Change (KO/WT)
CortactinCTTNCell motility3.8
Lipoma-preferred partnerLPPCell adhesion3.5
Tight junction protein ZO-1TJP1Cell adhesion3.2
Catenin delta-1 (p120ctn)CTNND1Cell adhesion2.9
Dok-1DOK1Signal transduction2.7
Ras GTPase-activating protein 1RASA1Signal transduction2.5

Experimental Protocols

Experimental Workflow for PTP1B Substrate Trapping

The overall workflow involves treating cells with this compound salt to trap substrates, followed by cell lysis, immunoprecipitation of PTP1B and its bound substrates, and finally, analysis by mass spectrometry or Western blotting.

experimental_workflow A Cell Culture and Stimulation B Treatment with this compound Salt A->B C Cell Lysis B->C D Immunoprecipitation with anti-PTP1B Antibody C->D E Washing and Elution D->E F SDS-PAGE and Western Blotting E->F G Mass Spectrometry Analysis E->G H Substrate Identification and Quantification G->H

Caption: Workflow for PTP1B substrate identification.

Detailed Methodology

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., HEK293, Ramos, or other relevant cell lines) to 80-90% confluency.

  • If studying a specific signaling pathway, serum-starve the cells for 4-6 hours prior to stimulation.

  • Stimulate cells with an appropriate agonist (e.g., insulin, EGF, or pervanadate) to induce tyrosine phosphorylation of PTP1B substrates.

  • Treat the cells with an optimized concentration of this compound salt (typically in the range of 1-10 µM) for 30-60 minutes at 37°C to allow for substrate trapping. Include a vehicle-treated control.

2. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (importantly, do not add broad-spectrum tyrosine phosphatase inhibitors like sodium orthovanadate at this stage if the goal is to trap substrates with the inhibitor).

  • Incubate on ice for 20 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Immunoprecipitation:

  • Pre-clear the cell lysate by incubating with protein A/G agarose or magnetic beads for 30 minutes at 4°C on a rotator.

  • Incubate 1-2 mg of pre-cleared cell lysate with a primary antibody against PTP1B overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

4. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three to five times with ice-cold lysis buffer.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

5. Downstream Analysis:

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against known or suspected PTP1B substrates.

  • Mass Spectrometry: For unbiased substrate discovery, subject the eluted proteins to in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis. The relative abundance of proteins in the PTP1B-IN-3 treated sample versus the control can be determined using quantitative proteomics techniques like SILAC or label-free quantification.

Mechanism of this compound Salt in Substrate Trapping

This compound salt is proposed to be a competitive inhibitor that binds to the active site of PTP1B. This binding event is thought to induce a conformational change that stabilizes the enzyme-substrate complex, preventing the catalytic dephosphorylation and subsequent release of the substrate. This "trapped" state allows for the co-immunoprecipitation of the otherwise transiently interacting substrate proteins.

mechanism_of_action cluster_normal Normal Catalysis cluster_trapping Substrate Trapping with PTP1B-IN-3 PTP1B_free PTP1B ES_complex [PTP1B-Substrate-pY] PTP1B_free->ES_complex + Substrate-pY Substrate_pY Substrate-pY PTP1B_int PTP1B-p ES_complex->PTP1B_int - Substrate-Y PTP1B_free_2 PTP1B PTP1B_int->PTP1B_free_2 + H2O - Pi Substrate_Y Substrate-Y PTP1B_inhibitor PTP1B + PTP1B-IN-3 Trapped_complex [PTP1B-IN-3-Substrate-pY] (Stable Complex) PTP1B_inhibitor->Trapped_complex + Substrate-pY Substrate_pY_2 Substrate-pY

Caption: Proposed mechanism of PTP1B substrate trapping.

References

Application Notes and Protocols: Cell-Based Glucose Uptake Assay with PTP1B-IN-3 Diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake.[1][4] Consequently, inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[2][5] PTP1B-IN-3 diammonium is a potent and orally active inhibitor of PTP1B with an IC50 of 120 nM.[6] This document provides a detailed protocol for a cell-based glucose uptake assay to evaluate the efficacy of this compound and other PTP1B inhibitors. The assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake in relevant cell lines, such as 3T3-L1 adipocytes or L6 myotubes.

Signaling Pathway

The insulin signaling pathway leading to glucose uptake is a complex cascade of events. Upon insulin binding, the insulin receptor undergoes autophosphorylation, activating it to phosphorylate IRS proteins. This creates docking sites for downstream signaling molecules, including PI3K, which in turn activates Akt. Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose uptake. PTP1B acts as a negative regulator by dephosphorylating the insulin receptor and IRS proteins, thus dampening the signal.[1][7] Inhibition of PTP1B by compounds like this compound is expected to enhance insulin sensitivity and increase glucose uptake.[8]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 translocates Glucose_in Glucose GLUT4->Glucose_in Glucose_out Glucose Glucose_out->GLUT4 uptake PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits

Caption: Insulin signaling pathway and the role of PTP1B.

Experimental Protocols

This section details the protocols for differentiating 3T3-L1 preadipocytes and performing the 2-NBDG glucose uptake assay.

3T3-L1 Preadipocyte Differentiation to Adipocytes
  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 96-well plate at a density of 2 x 104 cells/well in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 100% confluence (approximately 2-3 days).

  • Differentiation Induction (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µg/mL insulin).

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 1 µg/mL insulin).

  • Maturation (Day 4 onwards): After another 48 hours, replace the medium with fresh DMEM containing 10% FBS every 2 days. The cells should be fully differentiated into mature adipocytes by day 8-10, characterized by the accumulation of lipid droplets.

2-NBDG Glucose Uptake Assay

The following protocol is a general guideline. Optimal concentrations of this compound and incubation times should be determined empirically.

G cluster_workflow Experimental Workflow start Differentiated 3T3-L1 Adipocytes in 96-well plate starvation Serum Starvation (e.g., 1-3 hours in serum-free DMEM) start->starvation treatment Treatment with this compound (various concentrations) and/or Insulin (e.g., 100 nM) starvation->treatment nbdg_incubation Incubation with 2-NBDG (e.g., 100 µM for 30-60 min) treatment->nbdg_incubation wash Wash cells with cold PBS to remove extracellular 2-NBDG nbdg_incubation->wash measurement Measure Fluorescence (Flow Cytometry or Plate Reader) wash->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for the 2-NBDG glucose uptake assay.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • This compound

  • Insulin solution (100 µM stock)

  • 2-NBDG (10 mM stock in DMSO)

  • Serum-free DMEM

  • Phosphate-buffered saline (PBS), ice-cold

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Serum Starvation: Gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-3 hours at 37°C.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. A suggested starting range, based on its IC50, is 10 nM to 1 µM.

    • Remove the starvation medium and add the this compound solutions to the respective wells.

    • For positive control wells, add insulin to a final concentration of 100 nM.

    • For combination treatment, add both this compound and insulin.

    • Include vehicle control wells (e.g., DMSO).

    • Incubate the plate at 37°C for 30-60 minutes.

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100 µM. Incubate the plate at 37°C for 30-60 minutes.[5]

  • Termination and Washing: Stop the glucose uptake by removing the 2-NBDG containing medium and washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement:

    • Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence (Excitation: ~485 nm, Emission: ~535 nm).

    • Flow Cytometry: Gently trypsinize the cells, resuspend them in cold PBS, and analyze the fluorescence in the FITC channel.[5]

  • Data Analysis: Calculate the mean fluorescence intensity for each condition. Normalize the data to the vehicle control and express the results as a percentage of basal or insulin-stimulated glucose uptake.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiment. The data for other PTP1B inhibitors are based on published findings to provide a reference for the potential efficacy of this compound.

Table 1: Effect of PTP1B Inhibitors on Glucose Uptake

CompoundCell LineConcentration (µM)% Increase in Glucose Uptake (relative to control)Reference
This compound 3T3-L1 Adipocytes (To be determined) (To be determined) -
CX080053T3-L1 Adipocytes0.566.0%[1]
PT2C9 Cells50~10%[10]
PT2C9 Cells100~17%[10]
LXQ-87HepG2, C2C12, 3T3-L1(Not specified)Improved glucose uptake[2]

Table 2: Dose-Response of a Hypothetical PTP1B Inhibitor on Insulin-Stimulated Glucose Uptake

Inhibitor Concentration (nM)Insulin (100 nM)Mean Fluorescence Intensity (Arbitrary Units)% of Insulin-Stimulated Glucose Uptake
0-1000100% (Basal)
0+2500100%
10+2750110%
50+3250130%
100+3750150%
500+4250170%
1000+4375175%

Conclusion

The provided protocol offers a robust framework for assessing the impact of this compound on glucose uptake in a cellular context. By inhibiting PTP1B, this compound is expected to enhance insulin-stimulated glucose uptake, a key mechanism for improving glycemic control. The detailed methodology and data presentation structure will aid researchers in evaluating the therapeutic potential of PTP1B inhibitors for metabolic diseases. It is recommended that researchers optimize the assay conditions, particularly the concentration range of this compound, for their specific experimental setup.

References

Application Notes and Protocols for PTP1B-IN-3 Diammonium in Insulin Receptor Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. It acts by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal.[1][2][3] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[4][5] Consequently, inhibitors of PTP1B are of significant interest as potential therapeutics for these metabolic disorders.[6]

PTP1B-IN-3 diammonium is a potent, orally active inhibitor of PTP1B. It has demonstrated inhibitory activity against both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP), with a reported IC50 of 120 nM for both enzymes. Its potential as a tool compound for studying insulin signaling and as a lead for drug development underscores the need for detailed application notes and protocols. These notes provide a comprehensive guide for researchers utilizing this compound to investigate insulin receptor phosphorylation and downstream signaling events.

Mechanism of Action

This compound, by inhibiting PTP1B, prevents the dephosphorylation of key proteins in the insulin signaling cascade. This leads to a sustained phosphorylation state of the insulin receptor and its substrates, thereby enhancing and prolonging the downstream metabolic effects of insulin.[6] This potentiation of insulin signaling makes this compound a valuable tool for studying the intricate regulation of this pathway and for evaluating the therapeutic potential of PTP1B inhibition.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)
PTP1B120
TCPTP120

Note: Data is based on available supplier information. Further independent verification is recommended.

Table 2: Expected Cellular Effects of this compound on Insulin Signaling

Cellular EndpointExpected Outcome with this compound Treatment
Insulin Receptor (IR) β-subunit PhosphorylationIncreased
Insulin Receptor Substrate 1 (IRS-1) PhosphorylationIncreased
Akt/PKB Phosphorylation (Ser473/Thr308)Increased
ERK1/2 (MAPK) PhosphorylationPotentially Increased
GLUT4 Translocation to the Plasma MembraneIncreased
Cellular Glucose UptakeIncreased

Note: The magnitude of the effect is expected to be dose-dependent and may vary depending on the cell type and experimental conditions.

Mandatory Visualizations

Insulin_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation Metabolic_Effects Metabolic Effects (Glucose Uptake) GLUT4_vesicle->Metabolic_Effects PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., HepG2, L6 myotubes) B 2. Serum Starvation A->B C 3. Pre-incubation with This compound B->C D 4. Insulin Stimulation C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Western Blot Transfer G->H I 9. Immunoblotting with Primary Antibodies (p-IR, total IR, p-IRS-1, total IRS-1, β-actin) H->I J 10. Incubation with Secondary Antibodies I->J K 11. Chemiluminescent Detection J->K L 12. Data Analysis (Densitometry) K->L

Caption: Experimental workflow for analyzing insulin receptor phosphorylation by Western blot.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay

This protocol is designed to determine the direct inhibitory effect of this compound on recombinant PTP1B enzyme activity.

Materials:

  • Recombinant human PTP1B

  • This compound

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 25 µL of the PTP1B enzyme solution to each well.

  • Add 15 µL of the this compound dilutions or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 60 µL of pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based Assay for Insulin Receptor Phosphorylation (Western Blotting)

This protocol describes how to assess the effect of this compound on insulin-stimulated insulin receptor phosphorylation in a cellular context.

Materials:

  • Cell line expressing insulin receptors (e.g., HepG2, CHO-IR, L6 myotubes)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Insulin

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IR (e.g., pY1158/1162/1163), anti-total IR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-16 hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Insulin Stimulation: Add insulin (e.g., 10-100 nM) to the wells and incubate for 5-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add ice-cold Lysis Buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IR and a loading control (e.g., β-actin) to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated IR to total IR.

Note: These protocols are generalized and may require optimization for specific cell lines and experimental conditions. It is crucial to perform appropriate controls, including vehicle-treated cells and cells stimulated with insulin alone. The selectivity of this compound should also be considered, as it inhibits TCPTP with similar potency. Further experiments may be necessary to dissect the specific contributions of each phosphatase to the observed effects.

References

Application of PTP1B-IN-3 Diammonium in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating various cellular signaling pathways.[1][2] While initially recognized for its role as a negative regulator of insulin and leptin signaling, making it a target for diabetes and obesity, emerging evidence has established PTP1B as a significant player in oncology.[1][2][3] Depending on the cellular context, PTP1B can function as both a tumor promoter and a tumor suppressor.[1][4] Its overexpression has been linked to the progression of several cancers, including breast, colorectal, and glioblastoma, often correlating with a poorer prognosis.[5][6] PTP1B promotes cancer cell proliferation, migration, and invasion through the modulation of key signaling pathways such as the Ras/MAPK and PI3K/Akt pathways.[1][4]

PTP1B-IN-3 diammonium is a potent, orally active inhibitor of PTP1B. It also exhibits inhibitory activity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP). This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research.

Data Presentation

Inhibitor Profile: this compound
PropertyValueReference
Chemical Name [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid diammonium saltMedChemExpress Datasheet
CAS Number 2702673-78-5MedChemExpress Datasheet
Molecular Formula C₁₂H₁₃BrF₂N₃O₃PMedChemExpress Datasheet
Molecular Weight 396.12 g/mol MedChemExpress Datasheet
IC₅₀ (PTP1B) 120 nMMedChemExpress Datasheet
IC₅₀ (TCPTP) 120 nMMedChemExpress Datasheet
In Vivo Anti-Tumor Activity

Signaling Pathways Modulated by PTP1B Inhibition

PTP1B inhibition can impact several critical signaling pathways involved in cancer progression. The following diagram illustrates the key pathways affected by PTP1B and consequently by its inhibitor, this compound.

PTP1B_Signaling_Pathways PTP1B Signaling Pathways in Cancer RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) PTP1B PTP1B RTK->PTP1B Dephosphorylation PI3K PI3K RTK->PI3K Src Src PTP1B->Src Activation (dephosphorylates inhibitory Tyr527) PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B Inhibition Ras Ras Src->Ras Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Akt->Metastasis

Caption: PTP1B positively regulates Src, leading to the activation of the Ras/MAPK and PI3K/Akt pathways, promoting cancer cell proliferation, survival, and metastasis. This compound inhibits PTP1B, thereby downregulating these oncogenic signaling cascades.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on cancer cell lines. Researchers should optimize concentrations and incubation times for their specific cell lines of interest.

General Experimental Workflow

Experimental_Workflow start Start prep Prepare PTP1B-IN-3 diammonium stock solution start->prep treat Treat cells with varying concentrations of PTP1B-IN-3 prep->treat culture Culture Cancer Cell Lines culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot Analysis (p-Src, p-Akt, p-ERK) treat->western analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze western->analyze end End analyze->end

Caption: A general workflow for investigating the effects of this compound on cancer cell lines.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the supplier's information, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.96 mg of this compound in 1 mL of sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate for 24, 48, or 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the signaling pathways affected by PTP1B inhibition.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-PTP1B, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound is a potent inhibitor of PTP1B with demonstrated anti-cancer potential. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. Through systematic evaluation of its effects on cell viability, key signaling pathways, and apoptosis, a comprehensive understanding of the therapeutic potential of this compound in oncology can be achieved. It is imperative to perform careful dose-response and time-course studies to optimize the experimental conditions for each specific cancer cell line.

References

Application Notes and Protocols for In Vivo Administration of PTP1B Inhibitors in Rodents, with Reference to PTP1B-IN-3 Diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prominent therapeutic target for a range of diseases, including type 2 diabetes, obesity, and various cancers.[1][2][3][4][5] PTP1B primarily exerts its influence by dephosphorylating the insulin receptor (IR) and its substrates (like IRS-1), as well as the leptin receptor-associated kinase JAK2, thereby attenuating their downstream signals.[1][6] Inhibition of PTP1B is therefore a promising strategy to enhance insulin and leptin sensitivity and to modulate oncogenic signaling pathways.[2][4][7]

PTP1B-IN-3 diammonium is identified as a potent, orally active inhibitor of PTP1B, also showing inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP).[8] Its potential anti-diabetic and anti-cancer effects make it a compound of significant interest for in vivo studies.[8] While specific in vivo dosing and administration protocols for this compound are not extensively detailed in publicly available literature, this document provides comprehensive application notes and generalized protocols based on established methodologies for other PTP1B inhibitors in rodent models. These guidelines are intended to serve as a starting point for researchers to design and execute their own in vivo studies.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams illustrate the PTP1B-regulated signaling pathways and a typical experimental workflow for evaluating a PTP1B inhibitor in a rodent model of diet-induced obesity.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_cancer Cancer Signaling (Example) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PTP1B_Insulin PTP1B IR->PTP1B_Insulin PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt IRS1->PTP1B_Insulin GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B_Insulin->IR Dephosphorylates PTP1B_Insulin->IRS1 Dephosphorylates Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PTP1B_Leptin PTP1B JAK2->PTP1B_Leptin Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B_Leptin->JAK2 Dephosphorylates GrowthFactor Growth Factor (e.g., EGF) EGFR EGFR GrowthFactor->EGFR Src Src EGFR->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PTP1B_Cancer PTP1B Src->PTP1B_Cancer Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation PTP1B_Cancer->Src Activates (by dephosphorylating inhibitory Tyr530) Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6J mice) Diet_Induction Diet-Induced Obesity Model (High-Fat Diet for 8-12 weeks) Animal_Acclimatization->Diet_Induction Baseline_Measurements Baseline Measurements (Body weight, glucose, insulin) Diet_Induction->Baseline_Measurements Randomization Randomization into Groups (Vehicle, PTP1B-IN-3) Baseline_Measurements->Randomization Treatment_Phase Treatment Phase (Daily administration for 4-8 weeks) Randomization->Treatment_Phase Monitoring Regular Monitoring (Body weight, food intake) Treatment_Phase->Monitoring Endpoint_Tests Endpoint Metabolic Tests (GTT, ITT) Monitoring->Endpoint_Tests Tissue_Collection Tissue Collection & Analysis (Liver, adipose, muscle, plasma) Endpoint_Tests->Tissue_Collection

References

Troubleshooting & Optimization

Optimizing PTP1B-IN-3 diammonium concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTP1B-IN-3 diammonium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is PTP1B-IN-3 and what is its mechanism of action?

A1: PTP1B-IN-3 is a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin signaling pathways. By dephosphorylating activated insulin receptors and their substrates, PTP1B attenuates insulin signaling. PTP1B-IN-3 inhibits the catalytic activity of PTP1B, thereby enhancing insulin sensitivity. It has shown potential antidiabetic and anticancer effects in preclinical studies.

Q2: What is the difference between PTP1B-IN-3 and this compound salt?

A2: this compound is the salt form of the parent compound PTP1B-IN-3. Salt forms of compounds are often used to improve solubility and stability, which can be advantageous for preparing stock solutions and for use in aqueous buffers for cell culture experiments. While the core inhibitory activity resides in the PTP1B-IN-3 molecule, the diammonium salt form is designed to facilitate its experimental application.

Q3: How should I prepare and store stock solutions of this compound?

A3: Based on the data for PTP1B-IN-3, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). For PTP1B-IN-3, a stock solution of up to 50 mg/mL can be prepared in DMSO, which may require sonication to fully dissolve. It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic.

For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q4: What is the IC50 of PTP1B-IN-3?

A4: PTP1B-IN-3 has a reported half-maximal inhibitory concentration (IC50) of 120 nM for both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP).[1]

Q5: What are the known downstream effects of PTP1B inhibition in cells?

A5: Inhibition of PTP1B in cells is expected to lead to an increase in the phosphorylation of its substrates. Key downstream effects include increased phosphorylation of the insulin receptor (IR) and its substrates (IRS proteins), as well as components of other signaling pathways regulated by PTP1B. For instance, in B cells, loss of PTP1B function leads to increased phosphorylation of SYK at Y525/526 and ERK at pT202/Y204 upon B cell receptor stimulation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Cell Culture Media The final concentration of DMSO is too high, or the compound's solubility in aqueous media is exceeded.Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation. Perform a solubility test by preparing serial dilutions of the stock solution in your specific cell culture medium to determine the maximum soluble concentration.
No or Weak Effect on Downstream Signaling (e.g., no change in protein phosphorylation) The concentration of PTP1B-IN-3 is too low. The incubation time is not optimal. The cells have low PTP1B expression.Perform a dose-response experiment to determine the optimal concentration (a starting range of 1 µM to 20 µM is suggested). Conduct a time-course experiment to identify the optimal incubation period. Confirm PTP1B expression in your cell line of choice via Western blot or qPCR.
High Cell Toxicity or Death The concentration of PTP1B-IN-3 is too high. The final DMSO concentration is toxic to the cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the inhibitor and the DMSO vehicle in your specific cell line. Lower the inhibitor concentration and ensure the final DMSO concentration is well-tolerated by the cells.
Inconsistent Results Between Experiments Variability in stock solution preparation. Inconsistent cell passage number or confluency.Prepare a large batch of the stock solution to be used across multiple experiments to ensure consistency. Use cells within a defined passage number range and ensure consistent cell confluency at the time of treatment.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration in a Cell-Based Assay

This protocol outlines a general workflow for determining the optimal working concentration of this compound for inhibiting PTP1B in a cell-based assay, using Western blotting for a downstream phosphorylated target as the readout.

1. Materials:

  • This compound salt

  • Anhydrous DMSO

  • Cell line of interest (e.g., HepG2, MCF-7, or a cell line relevant to your research)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-PTP1B, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. If necessary, use an ultrasonic bath to ensure complete dissolution.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Cell Seeding:

    • Seed your cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Dose-Response Treatment:

    • On the day of the experiment, prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 20 µM.

    • Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle.

    • Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the bands.

    • Strip the membrane and re-probe for the total protein and a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the optimal concentration for PTP1B inhibition.

Data Presentation

Table 1: Properties of PTP1B-IN-3

PropertyValueReference
IC50 (PTP1B) 120 nM[1]
IC50 (TCPTP) 120 nM[1]
Solubility in DMSO 50 mg/mL (with sonication)[1]
Storage (Powder) -20°C for 3 years[2]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[2]

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (pY) Insulin->IR IRS IRS (pY) IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 (pY) LeptinR->JAK2 STAT3 STAT3 (pY) JAK2->STAT3 Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR PTP1B->IRS PTP1B->JAK2 PTP1B_IN_3 PTP1B-IN-3 PTP1B_IN_3->PTP1B

Caption: PTP1B signaling in insulin and leptin pathways.

Experimental_Workflow A Prepare 10 mM stock of This compound in DMSO C Treat cells with a dose range of PTP1B-IN-3 (0.1 - 20 µM) and vehicle control A->C B Seed cells and grow to 70-80% confluency B->C D Incubate for desired time (e.g., 2-24 hours) C->D E Lyse cells and quantify protein D->E F Perform Western Blot for p-Target, Total-Target, & Loading Control E->F G Analyze band intensities and determine optimal concentration F->G

Caption: Workflow for optimizing inhibitor concentration.

Troubleshooting_Tree Start Inconsistent or Unexpected Results Q1 Is there high cell toxicity? Start->Q1 A1_Yes Lower inhibitor concentration. Check DMSO toxicity. Q1->A1_Yes Yes Q2 Is there no or weak effect on target? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase inhibitor concentration. Optimize incubation time. Confirm PTP1B expression. Q2->A2_Yes Yes Q3 Is there compound precipitation? Q2->Q3 No End Consistent Results A2_Yes->End A3_Yes Lower final DMSO concentration. Confirm compound solubility in media. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for cell-based assays.

References

Potential off-target effects of PTP1B-IN-3 diammonium in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PTP1B-IN-3 diammonium. The focus is to address potential off-target effects and provide guidance for interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

A1: The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2] However, it is crucial to note that this inhibitor exhibits potent, dual activity against T-cell Protein Tyrosine Phosphatase (TCPTP), also known as PTPN2.[3][4] this compound has been shown to inhibit both PTP1B and TCPTP with an identical IC50 of 120 nM. Therefore, TCPTP should be considered a direct, on-target effect of this compound, and any cellular phenotype observed could be a result of inhibiting either or both phosphatases.

Q2: What are the potential consequences of inhibiting TCPTP in my cellular experiments?

A2: TCPTP is a critical regulator of various signaling pathways, and its inhibition can lead to a range of cellular effects that may be misinterpreted as PTP1B-specific. Both PTP1B and TCPTP are known to regulate the JAK/STAT signaling pathway.[5][6] TCPTP has distinct roles in regulating immune responses, inflammatory processes, and cell cycle progression.[7][8] Inhibition of TCPTP can lead to increased phosphorylation of its substrates, which include JAK1, JAK3, STAT1, STAT3, and STAT5.[9] Therefore, if your experimental system involves cytokine signaling or immune cells, observed effects on these pathways could be due to TCPTP inhibition.

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: A recommended starting concentration for cell-based assays is typically 5-10 times the biochemical IC50. For this compound, a starting range of 0.5 µM to 5 µM is advisable. However, the optimal concentration is highly dependent on the cell type, cell density, and the specific biological question. It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.

Q4: I am observing significant cytotoxicity with this compound. What could be the cause?

A4: Cytotoxicity can arise from several factors:

  • High Concentrations: Using concentrations significantly above the effective dose can lead to off-target effects and general cellular stress.

  • Off-Target Effects: Inhibition of TCPTP or other unknown off-targets could disrupt essential cellular processes, leading to apoptosis or necrosis.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).

  • Prolonged Exposure: Continuous exposure to the inhibitor may be detrimental to cell health. Consider shorter incubation times or pulse-chase experiments.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Unexpected increase in STAT3 phosphorylation This compound is inhibiting TCPTP, a known regulator of the JAK/STAT pathway.[5][6]1. Validate this off-target effect by examining the phosphorylation status of other TCPTP substrates (e.g., STAT1, JAK1).2. Use a more selective PTP1B inhibitor as a control, if available.3. Perform siRNA-mediated knockdown of PTP1B and TCPTP separately to dissect the individual contributions to the observed phenotype.
No effect on insulin receptor (IR) phosphorylation, but other cellular changes are observed 1. The inhibitor may not be cell-permeable in your specific cell line.2. The observed phenotype is due to inhibition of TCPTP or other off-targets, and not PTP1B-mediated insulin signaling.1. Confirm target engagement in your cells using a Cellular Thermal Shift Assay (CETSA).2. Investigate downstream targets of TCPTP signaling to see if they are affected.3. Test the inhibitor in a cell-free PTP1B enzymatic assay to confirm its activity.[2][10]
High levels of cell death at concentrations expected to be effective 1. Your cell line may be particularly sensitive to the inhibition of PTP1B, TCPTP, or both.2. The observed cytotoxicity is an off-target effect.1. Perform a detailed dose-response curve to determine the IC50 for cytotoxicity in your cell line (e.g., using an MTT or CellTiter-Glo assay).2. Reduce the inhibitor concentration and/or the incubation time.3. Compare the cytotoxic effects with a structurally different PTP1B inhibitor.
Inconsistent results between experiments 1. Inhibitor instability in cell culture media.2. Variability in cell density or passage number.1. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles.2. Standardize cell seeding density and use cells within a consistent passage number range.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Comments
PTP1B120Primary on-target.
TCPTP120Known off-target with equal potency.[3][4]

Table 2: Representative Cytotoxicity Data for a PTP1B Inhibitor (Example)

Cell LineIC50 for Cytotoxicity (µM)
HeLa15.5
HepG225.2
Jurkat8.9
Note: This is example data for a generic PTP1B inhibitor. It is crucial to determine the specific cytotoxicity profile of this compound in your cell line of interest.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of PTP1B and TCPTP engagement by this compound in intact cells.[1][7]

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies specific for PTP1B and TCPTP

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble PTP1B and TCPTP by Western blotting. Increased thermal stability of PTP1B and/or TCPTP in the presence of the inhibitor indicates target engagement.

Protocol 2: Phosphoproteomics to Identify On- and Off-Target Effects

This protocol provides a general workflow for identifying global changes in protein phosphorylation upon treatment with this compound.[11]

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer with phosphatase and protease inhibitors

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)

  • LC-MS/MS instrumentation and analysis software

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with this compound or DMSO for a predetermined time.

  • Cell Lysis and Protein Digestion: Lyse the cells, quantify protein concentration, and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the peptide mixture using a phosphopeptide enrichment kit according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites.

  • Data Analysis: Compare the phosphoproteomes of inhibitor-treated and control cells to identify phosphorylation sites that are significantly altered. Increased phosphorylation may indicate substrates of PTP1B or TCPTP.

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS-1 IR->IRS1 pY LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 pY PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 STAT3 STAT3 JAK2->STAT3 pY PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates TCPTP TCPTP (Off-target) TCPTP->JAK2 dephosphorylates TCPTP->STAT3 dephosphorylates Inhibitor PTP1B-IN-3 diammonium Inhibitor->PTP1B Inhibitor->TCPTP Insulin Insulin Insulin->IR Leptin Leptin Leptin->LeptinR

Caption: this compound inhibits both PTP1B and its off-target TCPTP.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Check_Concentration Is the inhibitor concentration appropriate? Start->Check_Concentration Dose_Response Perform Dose-Response & Cytotoxicity Assay Check_Concentration->Dose_Response No Confirm_Target Confirm On-Target Engagement (CETSA) Check_Concentration->Confirm_Target Yes Dose_Response->Confirm_Target Investigate_Off_Target Investigate Known Off-Target (TCPTP) Confirm_Target->Investigate_Off_Target Target Engaged Phosphoproteomics Global Phosphoproteomics Confirm_Target->Phosphoproteomics Target Engaged siRNA siRNA Knockdown of PTP1B and TCPTP Investigate_Off_Target->siRNA Phosphoproteomics->siRNA Conclusion Interpret Results siRNA->Conclusion

Caption: A workflow for troubleshooting unexpected results with this compound.

Logical_Relationship Phenotype Observed Cellular Phenotype PTP1B_Inhibition PTP1B Inhibition PTP1B_Inhibition->Phenotype TCPTP_Inhibition TCPTP Inhibition TCPTP_Inhibition->Phenotype Other_Off_Target Other Off-Target Effects Other_Off_Target->Phenotype PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B_Inhibition PTP1B_IN_3->TCPTP_Inhibition PTP1B_IN_3->Other_Off_Target

Caption: The observed phenotype may result from on- and/or off-target inhibition.

References

How to determine the optimal incubation time for PTP1B-IN-3 diammonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PTP1B-IN-3 diammonium, a potent and orally bioavailable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant target for therapies aimed at type 2 diabetes and obesity.[1][2][3] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly effective inhibitor of PTP1B, with an IC50 value of 120 nM for both PTP1B and TCPTP.[4] While the precise binding mechanism for this specific inhibitor is not detailed in the provided literature, PTP1B inhibitors can act through various mechanisms, including competitive inhibition at the active site or allosteric inhibition at a distal site.[5][6][7] Allosteric inhibitors are of particular interest as they can offer greater selectivity over other highly conserved phosphatases.[2][5][8]

Q2: What is a typical starting concentration for this compound in an assay?

A2: A good starting point is to test a range of concentrations around the reported IC50 value of 120 nM.[4] We recommend a serial dilution series that brackets this value, for instance, from 1 nM to 10 µM, to determine the dose-response curve for your specific experimental conditions.

Q3: What substrate is commonly used for in vitro PTP1B assays?

A3: A commonly used substrate for colorimetric PTP1B assays is p-nitrophenyl phosphate (pNPP).[9] The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[1] Another substrate mentioned in the literature is a phosphopeptide derived from the insulin receptor beta subunit.[10]

Q4: What are the key components of a PTP1B inhibition assay buffer?

A4: A typical assay buffer includes a buffering agent to maintain pH (e.g., Tris-HCl or citrate), a reducing agent like DTT or β-mercaptoethanol to protect the catalytic cysteine of PTP1B, and a chelating agent such as EDTA.[1][9] The exact composition can be optimized for your specific assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells - Pipetting errors- Inconsistent mixing- Temperature fluctuations across the plate- Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all reagents before and after addition.- Use a water bath or incubator to maintain a consistent temperature.
Low or no PTP1B enzyme activity - Improper enzyme storage- Enzyme degradation- Inactive enzyme lot- Store the enzyme at -80°C as recommended.- Avoid repeated freeze-thaw cycles.- Check the enzyme activity with a known control inhibitor.
Inhibitor appears insoluble - Poor solubility in aqueous buffer- this compound is a diammonium salt, which should enhance aqueous solubility. However, if issues persist, consider using a small amount of DMSO as a co-solvent. Be sure to include a vehicle control with the same DMSO concentration in your experiment.
Assay signal is too high or too low - Sub-optimal enzyme or substrate concentration- Incorrect incubation time- Titrate the enzyme and substrate to find concentrations that yield a robust signal within the linear range of the assay.- Perform a time-course experiment to determine the optimal incubation time (see detailed protocol below).

Experimental Protocols

Determining the Optimal Incubation Time for this compound

The optimal incubation time is a critical parameter that ensures the enzymatic reaction is in the linear range, providing an accurate measurement of inhibitor potency.

Objective: To determine the time point at which the PTP1B enzymatic reaction proceeds linearly and is sensitive to inhibition by this compound.

Materials:

  • Recombinant human PTP1B

  • This compound

  • p-Nitrophenyl phosphate (pNPP) or other suitable substrate

  • PTP1B assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[1]

  • Stop solution (e.g., 1 M NaOH)[1]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare a working solution of PTP1B in assay buffer. The final concentration should be determined by a prior enzyme titration experiment.

    • Prepare a working solution of pNPP in assay buffer. The concentration should be at or near the Km value for PTP1B.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • No-Inhibitor Control: PTP1B enzyme + assay buffer

      • Inhibitor-Treated: PTP1B enzyme + this compound (at a concentration expected to yield significant inhibition, e.g., 5x IC50)

      • No-Enzyme Control: Assay buffer only (for background subtraction)

  • Pre-incubation:

    • Add the PTP1B enzyme and either the inhibitor or assay buffer to the wells.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[9][10]

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Time-Course Measurement:

    • Immediately after adding the substrate, start taking absorbance readings at 405 nm at regular intervals (e.g., every 5 minutes for up to 60 minutes). Alternatively, for an endpoint assay, set up identical plates and stop the reaction on each plate at different time points (e.g., 5, 10, 20, 30, 45, and 60 minutes) by adding the stop solution.[1]

  • Data Analysis:

    • Subtract the background absorbance (no-enzyme control) from all other readings.

    • Plot the absorbance (or product formation) as a function of time for both the no-inhibitor control and the inhibitor-treated samples.

    • Identify the time interval where the no-inhibitor control reaction is linear.

    • The optimal incubation time is the latest time point within this linear range that also shows a significant and stable difference in signal between the inhibited and uninhibited reactions.

Summary of PTP1B Assay Conditions from Literature
Parameter Condition 1 Condition 2 Condition 3
Enzyme Recombinant Human PTP1BRecombinant Human PTP1BRecombinant Human PTP1B
Substrate p-nitrophenyl phosphate (pNPP)IR5 Insulin Receptor ß phosphopeptidep-nitrophenyl phosphate (pNPP)
Incubation Temperature 37°C30°C37°C
Incubation Time 30 minutes[1]30 minutes[10]10 minutes[9]
Assay Buffer 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, 1 mM EDTA[1]1X Assay Buffer (proprietary)[10]25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT[9]

Visualizations

PTP1B Signaling Pathway

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pIR p-IR (Active) IR->pIR Phosphorylation JAK2 JAK2 IRS IRS Signaling Downstream Signaling pIR->Signaling pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation pJAK2->Signaling pIRS p-IRS (Active) IRS->pIRS Phosphorylation pIRS->Signaling PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pJAK2 Dephosphorylation Inhibitor PTP1B-IN-3 Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for Optimal Incubation Time Determination

Experimental_Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Set up 96-well Plate (Controls & Inhibitor) A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Measure Absorbance over Time D->E F Plot Absorbance vs. Time E->F G Determine Linear Range F->G H Select Optimal Incubation Time G->H

Caption: Workflow for determining the optimal PTP1B assay incubation time.

References

Addressing low signal in PTP1B inhibition assays with PTP1B-IN-3 diammonium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal issues in Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assays, with a specific focus on the use of the inhibitor PTP1B-IN-3 diammonium.

Frequently Asked Questions (FAQs)

Q1: My PTP1B inhibition assay is showing a very low or no signal across the entire plate. What are the first things I should check?

A: When facing a universally low signal, the issue is often systemic. Begin by verifying the foundational parameters of your experiment:

  • Plate Reader Settings: Ensure you are using the correct excitation and emission wavelengths for your chosen fluorescent substrate or the correct absorbance wavelength (e.g., ~405 nm for pNPP, ~620 nm for Malachite Green) for colorimetric assays.[1] For fluorescent assays, check that the reader's gain setting is optimized; a low gain will result in a weak signal.[2]

  • Plate Type: Use the appropriate microplate for your assay type. Black, opaque-walled plates are necessary for fluorescence-based assays to minimize background and well-to-well crosstalk. Standard clear plates are suitable for colorimetric assays. Using the wrong plate type can severely compromise signal detection.[2]

  • Reagent Preparation: Double-check all calculations for reagent dilutions. Ensure that all components, especially the enzyme and substrate, were added to the wells as intended. Automated dispensers should be checked for air bubbles or blockages in the fluidics lines.[3]

Q2: I suspect my PTP1B enzyme may be inactive. How can I confirm its activity?

A: Enzyme integrity is critical. To validate your PTP1B enzyme's activity, run the following control experiments:

  • Positive Control: Set up wells containing only the PTP1B enzyme and its substrate, without any inhibitor. This reaction should yield a strong signal, representing 100% enzyme activity. If this control fails, your enzyme is likely inactive.

  • Known Inhibitor Control: Use a well-characterized PTP1B inhibitor, such as Sodium Orthovanadate (Na₃VO₄) or Suramin, as a control.[4][5] A dose-dependent decrease in signal with this control inhibitor confirms that the assay can detect inhibition when the enzyme is active.

  • Enzyme Handling: PTP1B is sensitive to storage conditions and repeated freeze-thaw cycles.[6] Always store the enzyme at -80°C in appropriate buffer (often containing glycerol), keep it on ice when in use, and make single-use aliquots to avoid degradation.

Q3: Could the issue be with my inhibitor, this compound?

A: Yes, problems with the inhibitor can manifest as a poor signal or inconsistent data. This compound is a potent inhibitor with a reported IC50 of 120 nM.[7] Consider the following:

  • Solubility: Potent inhibitors are often hydrophobic and may have poor solubility in aqueous assay buffers. This compound is typically dissolved in a solvent like DMSO. Ensure the final DMSO concentration in your assay is low (generally ≤5%) and consistent across all wells, as high concentrations can inhibit the enzyme.[4][8] Visually inspect for any precipitation after adding the inhibitor to the assay buffer.

  • Stability: Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock solution. The stability of the compound in aqueous buffer over the course of the experiment may be limited.

  • Concentration Range: Given its high potency, you may be using a concentration of PTP1B-IN-3 that is too high, leading to complete inhibition and a flat, minimal signal across all inhibitor wells. Perform a wide, 10-point dose-response curve (e.g., from 100 µM down to picomolar concentrations) to ensure you capture the dynamic range of inhibition.[8]

Q4: What are common causes of low signal specific to fluorescence-based PTP1B assays?

A: Fluorescence assays are highly sensitive but prone to specific types of interference:

  • Background Fluorescence: Autofluorescence from biological molecules in cell lysates or the inhibitor compound itself can obscure the desired signal.[9][10] Always run a "no-fluorophore" background control to ensure your signal is significantly above this noise (at least 20-fold is recommended).[2]

  • Photobleaching: Fluorophores can be irreversibly destroyed by prolonged exposure to the excitation light source.[9] Minimize exposure time and use an anti-fade mounting medium if applicable for microscopy.

  • Fluorophore Sticking: The fluorescent substrate or product may adsorb to the walls of the microplate, leading to inaccurate readings. Including a low concentration of a non-ionic detergent like 0.01% Triton X-100 or Tween-20 in the assay buffer can prevent this.[2]

Q5: My assay is colorimetric (using pNPP and Malachite Green). What could cause a low signal in this format?

A: Colorimetric assays, while robust, have their own set of potential problems:

  • Phosphate Contamination: The Malachite Green assay detects free phosphate. If your buffers (especially phosphate-based buffers), enzyme preparation, or cell lysates are contaminated with inorganic phosphate, you will have a high background signal, which reduces the dynamic range of the assay and can make the enzyme-generated signal appear low in comparison.

  • Non-Enzymatic Substrate Hydrolysis: The substrate, p-nitrophenyl phosphate (pNPP), can slowly hydrolyze on its own. A "no-enzyme" control is essential to measure and subtract this background rate from all measurements.

  • Suboptimal pH: The activity of PTP1B and the hydrolysis of pNPP are pH-dependent. Ensure your Tris-HCl or HEPES buffer is at the correct pH (typically 7.4-7.5).[11]

Troubleshooting Workflows & Key Diagrams

A logical approach is essential for efficient troubleshooting. The following diagrams illustrate key workflows and the PTP1B signaling pathway.

TroubleshootingWorkflow start Low or No Signal Detected check_reader Verify Plate Reader Settings (Wavelength, Gain, Plate Type) start->check_reader run_controls Run Key Control Experiments check_reader->run_controls Settings OK pos_control Positive Control (Enzyme + Substrate) Signal Low? run_controls->pos_control inhib_control Known Inhibitor Control (e.g., Na3VO4) No Inhibition? pos_control->inhib_control No enzyme_issue Problem: Inactive Enzyme Solution: Use new aliquot, check storage pos_control->enzyme_issue Yes assay_issue Problem: Assay Condition/Reagent Solution: Proceed to next checks inhib_control->assay_issue Yes check_reagents Check Reagents (Substrate, Buffer pH, DTT) inhib_control->check_reagents No assay_issue->check_reagents reagent_issue Problem: Degraded Reagents Solution: Prepare fresh reagents check_reagents->reagent_issue Issue Found check_inhibitor Check Inhibitor (PTP1B-IN-3) (Solubility, Dose-Response) check_reagents->check_inhibitor Reagents OK success Signal Restored reagent_issue->success inhibitor_issue Problem: Inhibitor Concentration/Solubility Solution: Adjust concentration range, check DMSO % check_inhibitor->inhibitor_issue Issue Found check_inhibitor->success All Checks OK inhibitor_issue->success

Caption: Logical workflow for troubleshooting low signal in PTP1B assays.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylates pIR->IR dephosphorylates Downstream Downstream Signaling (IRS-1, Akt activation, Glucose Uptake) pIR->Downstream activates PTP1B PTP1B PTP1B->pIR Inhibitor PTP1B-IN-3 Inhibitor->PTP1B inhibits

Caption: PTP1B's role as a negative regulator in the insulin signaling pathway.

Quantitative Data Summary

Proper assay setup requires optimized concentrations of key components. The following tables provide recommended starting points and essential controls.

Table 1: Recommended Starting Concentrations for Assay Components

ComponentTypical Concentration RangeNotesSource
PTP1B Enzyme40 - 50 ng per reactionOptimal amount should be determined by titration to ensure the reaction remains linear over the desired time course.[4]
pNPP Substrate0.7 - 1.3 mMShould be at or near the Kₘ value for the enzyme under your specific assay conditions.[4]
PTP1B-IN-30.1 nM - 100 µMA wide dose-response is needed to determine the IC₅₀ accurately.[7][8]
Sodium Orthovanadate1 µM - 100 µMA standard, non-specific PTP inhibitor used as a positive control for inhibition.[4]
DMSO≤ 5% (v/v)High concentrations can inhibit PTP1B activity. Keep consistent across all wells.[4][8]

Table 2: Essential Controls for PTP1B Inhibition Assays

Control TypeComponentsPurposeSource
No Enzyme Control Buffer + SubstrateMeasures non-enzymatic substrate hydrolysis or background signal. This value is subtracted from all other readings.
No Substrate Control Buffer + EnzymeMeasures background signal from the enzyme preparation or buffer itself.
Positive Activity Control Buffer + Enzyme + SubstrateRepresents 100% enzyme activity (maximum signal). Used to calculate percent inhibition.
Positive Inhibition Control Buffer + Enzyme + Substrate + Known Inhibitor (e.g., Na₃VO₄)Validates that the assay can detect inhibition and that the enzyme is active and responsive.

Experimental Protocols

Below are generalized protocols for validating enzyme activity and running a colorimetric inhibition assay.

Protocol 1: PTP1B Enzyme Activity Validation (Colorimetric)

  • Prepare Reagents:

    • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.[11] Prepare fresh.

    • PTP1B Enzyme: Thaw on ice. Dilute to the desired final concentration (e.g., 40 ng/well) in cold Assay Buffer.

    • pNPP Substrate: Prepare a 2X working solution (e.g., 2 mM) in Assay Buffer.

    • Stop Solution: Malachite Green Reagent. Prepare fresh according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to appropriate wells of a 96-well clear plate.

    • Add diluted PTP1B enzyme to positive control wells. Add only Assay Buffer to "no enzyme" control wells.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of 2X pNPP Substrate to all wells. The final volume is 100 µL.

    • Incubate at 30°C for 15-30 minutes. The reaction time should be within the linear range, determined via a time-course experiment.[5]

    • Terminate the reaction by adding 50 µL of Stop Solution.

    • Incubate for 10-20 minutes at room temperature for color development.

    • Read the absorbance at 620 nm on a microplate reader.

  • Analysis: The absorbance in the positive control wells should be significantly higher than in the "no enzyme" wells.

Protocol 2: PTP1B Inhibition Assay with PTP1B-IN-3 (Colorimetric)

  • Prepare Reagents:

    • Prepare Assay Buffer, PTP1B Enzyme, and pNPP Substrate as described in Protocol 1.

    • Inhibitor Dilutions: Perform a serial dilution of this compound in 100% DMSO. Then, create 10X working stocks of each concentration in Assay Buffer. Ensure the final DMSO concentration will be consistent and low (e.g., 1%).

  • Assay Procedure:

    • Add 80 µL of Assay Buffer to the wells of a 96-well clear plate.

    • Add 10 µL of your 10X inhibitor dilutions to the appropriate wells. Add 10 µL of Assay Buffer with the same percentage of DMSO to control wells (0% and 100% inhibition).

    • Add 10 µL of diluted PTP1B enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 30°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of a 10X pNPP substrate solution.

    • Incubate, terminate, and read the plate as described in Protocol 1.

  • Analysis: Calculate percent inhibition for each inhibitor concentration relative to the controls and plot the results to determine the IC50 value.

References

Technical Support Center: PTP1B-IN-3 Diammonium In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments using the PTP1B inhibitor, PTP1B-IN-3 diammonium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP), with an IC50 of 120 nM for both enzymes.[1] PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[2][3][4] By inhibiting PTP1B, this compound can enhance insulin and leptin sensitivity, making it a compound of interest for research in diabetes, obesity, and cancer.[1][5][6]

Q2: What are the main challenges and sources of variability when working with this compound in vivo?

Like many small molecule kinase inhibitors, this compound may present challenges related to:

  • Poor aqueous solubility: This can lead to inconsistent absorption and high pharmacokinetic variability.

  • Formulation instability: The compound may precipitate out of solution or degrade in certain vehicles.

  • Inter-animal variability: Differences in animal genetics, age, weight, and gut microbiome can affect drug metabolism and response.

  • Experimenter technique: Inconsistent dosing, handling, and measurement techniques can introduce significant error.

Q3: How can I improve the solubility and bioavailability of this compound for my in vivo studies?

  • pH adjustment: Determine the pKa of the compound and formulate it in a vehicle with a pH that favors its ionized, more soluble state.

  • Co-solvents: Utilize water-miscible organic solvents such as DMSO, ethanol, polyethylene glycol (PEG), or propylene glycol. Ensure the final concentration of the co-solvent is well-tolerated by the animal model.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that enhance solubility.

  • Cyclodextrins: Encapsulating the compound in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly improve its aqueous solubility.

  • Particle size reduction: Micronization or nanocrystallization of the solid compound can increase its surface area and dissolution rate.

Troubleshooting Guides

High Variability in Pharmacokinetic (PK) or Pharmacodynamic (PD) Data
Potential Cause Troubleshooting Steps
Inconsistent Formulation Prepare fresh formulations for each experiment. Visually inspect for any precipitation or phase separation before administration. Validate the homogeneity of the formulation.
Improper Dosing Technique Ensure all personnel are thoroughly trained on the administration route (e.g., oral gavage, intraperitoneal injection). Use calibrated equipment and verify the dose volume for each animal.
Animal-to-Animal Variability Use animals from a single, reputable supplier. Acclimatize animals to the housing conditions before the experiment. Randomize animals into treatment groups based on body weight.
Variable Food/Water Intake Provide ad libitum access to food and water unless the protocol requires fasting. Note that food can significantly impact the absorption of orally administered compounds.
Sample Collection and Processing Standardize the timing and method of blood or tissue collection. Process and store samples consistently to prevent degradation of the analyte.
Unexpected Toxicity or Adverse Events
Potential Cause Troubleshooting Steps
Vehicle Toxicity Run a vehicle-only control group to assess the tolerability of the formulation. Consider alternative, less toxic vehicles if adverse events are observed.
Off-Target Effects This compound also inhibits TCPTP, which could contribute to unexpected phenotypes. Consider using a more selective PTP1B inhibitor as a control if available.
Compound Instability Assess the stability of the compound in the chosen vehicle and under the experimental conditions. Degradation products may have different toxicity profiles.
Dose Miscalculation Double-check all dose calculations, including conversions from in vitro IC50 to in vivo dosage.

Experimental Protocols

Protocol: Formulation Development for Oral Administration

This protocol outlines a general approach to developing an oral formulation for a poorly soluble compound like this compound.

  • Solubility Screening:

    • Determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles (e.g., water, saline, 0.5% methylcellulose, corn oil, various concentrations of DMSO, PEG400, Tween® 80, and HPβCD in water).

    • Prepare saturated solutions and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Vehicle Selection:

    • Based on the solubility data, select a few candidate vehicles that can dissolve the required dose in a reasonable volume for administration (typically 5-10 mL/kg for mice).

    • Prioritize vehicles with a known safety profile in the chosen animal model.

  • Formulation Preparation and Characterization:

    • Prepare the formulation by dissolving or suspending this compound in the chosen vehicle.

    • For suspensions, particle size reduction (e.g., by sonication or homogenization) may be necessary to improve stability and absorption.

    • Visually inspect the formulation for homogeneity and stability over a relevant timeframe (e.g., a few hours at room temperature).

  • In Vivo Tolerability Study:

    • Administer the chosen formulation to a small cohort of animals at the intended dose and volume.

    • Monitor the animals closely for any signs of toxicity or adverse reactions for at least 24-48 hours.

Data Presentation

Table 1: Example Formulation Screening Data for a Hypothetical Poorly Soluble Compound
VehicleSolubility (mg/mL)Observations
Water< 0.01Insoluble
0.5% (w/v) Methylcellulose in Water< 0.01Insoluble, forms a suspension
10% DMSO / 90% Saline0.5Clear solution
20% HPβCD in Water1.0Clear solution
10% Cremophor® EL / 90% Water0.8Forms a clear microemulsion

Visualizations

PTP1B Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of key metabolic signaling pathways. Understanding its mechanism of action is crucial for interpreting in vivo experimental results with this compound.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1/2 IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake enables Leptin Leptin Leptin_R Leptin Receptor (LepR) Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow for In Vivo Studies

A standardized workflow is essential for minimizing variability in preclinical animal studies.

InVivo_Workflow cluster_pre_study Pre-Study cluster_study Study Execution cluster_post_study Data Collection & Analysis A Animal Acclimatization B Randomization and Grouping A->B C Formulation Preparation B->C D Dose Administration C->D E Monitoring (Body Weight, Clinical Signs) D->E F Sample Collection (Blood, Tissues) E->F at specified time points G Pharmacokinetic Analysis F->G H Pharmacodynamic Analysis F->H I Statistical Analysis G->I H->I

Caption: A typical workflow for in vivo experiments with small molecule inhibitors.

Troubleshooting Logic for High Data Variability

A logical approach to troubleshooting can help identify the root cause of variability in your experimental data.

Troubleshooting_Variability A High Variability Observed B Review Formulation Protocol A->B C Consistent? B->C D Review Dosing Technique C->D Yes H Re-evaluate Formulation (Solubility, Stability) C->H No E Consistent? D->E F Review Animal Model Factors E->F Yes J Retrain Personnel E->J No G Standardized? F->G G->A No, re-evaluate experimental design L Refine Animal Model (Source, Age, Weight) G->L No I Standardize Formulation SOP H->I K Standardize Dosing SOP J->K M Implement Strict Animal Handling Protocols L->M

Caption: A decision tree for troubleshooting sources of in vivo data variability.

References

PTP1B-IN-3 diammonium vehicle control for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of PTP1B inhibitors and their vehicle controls in in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Can I use PTP1B-IN-3 diammonium as a vehicle control in my experiments?

A1: No, this compound is a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP), with an IC50 of 120 nM for both.[1] As an active pharmacological agent with known antidiabetic and anticancer effects, it is not suitable as a vehicle control.[1][2][3] A vehicle control should be an inert substance that dissolves or suspends the test compound but does not have any biological effect on its own in the context of the experiment. The purpose of a vehicle control is to ensure that any observed effects are due to the test compound and not the solvent or carrier.

Q2: What is the appropriate vehicle control for an in vitro experiment using a PTP1B inhibitor?

A2: For in vitro studies, the most common solvent for PTP1B inhibitors is Dimethyl Sulfoxide (DMSO). It is crucial to use the same concentration of DMSO in your control and treated samples, as DMSO can have biological effects at higher concentrations. Typically, the final concentration of DMSO in the cell culture medium is kept below 0.5%.

Q3: What is a suitable vehicle for in vivo administration of this compound?

A3: The choice of an in vivo vehicle depends on the route of administration and the solubility of the compound. For PTP1B-IN-3, a common formulation for oral administration involves a multi-component system to ensure solubility. One such vehicle is a solution of 10% DMSO and 90% (20% SBE-β-CD in saline). Another option is 10% DMSO in 90% corn oil.[4] It is essential to administer the same vehicle without the inhibitor to the control group of animals.

Q4: What are the known IC50 values for PTP1B-IN-3?

A4: PTP1B-IN-3 has been shown to inhibit both PTP1B and the closely related TCPTP with an IC50 of 120 nM for each.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected effects in the control group. The vehicle itself is causing a biological response.Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental groups and is at a non-toxic level (typically <0.5% for in vitro studies). If effects persist, consider using an alternative, more inert vehicle.
Precipitation of this compound in solution. The compound has poor solubility in the chosen solvent or has exceeded its solubility limit.For in vitro studies, ensure you are using a high-purity solvent like DMSO. For in vivo studies, the use of co-solvents and solubilizing agents like SBE-β-CD is often necessary. Prepare fresh solutions before each experiment and consider gentle warming or sonication to aid dissolution.
Inconsistent results between experiments. Instability of the this compound stock solution.Aliquot stock solutions and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[2] Allow the solution to come to room temperature before use.
No observable effect of the PTP1B inhibitor. The inhibitor is not reaching its target in sufficient concentration.For in vitro studies, verify the final concentration of the inhibitor in the assay. For in vivo studies, consider the pharmacokinetic properties of the compound, such as its oral bioavailability and half-life, to optimize the dosing regimen.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for PTP1B-IN-3.

Parameter Value Reference
IC50 (PTP1B) 120 nM[3][4]
IC50 (TCPTP) 120 nM[3][4]
In Vivo Solubility ≥ 2.5 mg/mL (6.90 mM) in 10% DMSO / 90% (20% SBE-β-CD in saline)[4]
In Vivo Solubility ≥ 2.5 mg/mL (6.90 mM) in 10% DMSO / 90% corn oil[4]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months[2]

Experimental Protocols

In Vitro PTP1B Inhibition Assay
  • Preparation of Stock Solution: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Preparation of Working Solutions: Serially dilute the stock solution in the appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the inhibitor used.

  • Assay Procedure:

    • Add the vehicle control or inhibitor working solutions to the wells of a microplate.

    • Add the PTP1B enzyme to each well and incubate for a pre-determined time.

    • Initiate the enzymatic reaction by adding a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP).

    • Measure the product formation over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

In Vivo Study in a Diet-Induced Obese (DIO) Mouse Model
  • Animal Acclimatization: Acclimatize DIO mice to the experimental conditions for at least one week.

  • Preparation of Dosing Solution: Prepare the this compound dosing solution by first dissolving the compound in DMSO (10% of the final volume) and then adding the remaining 90% of the vehicle (e.g., 20% SBE-β-CD in saline) with gentle mixing.[4]

  • Preparation of Vehicle Control: Prepare the vehicle control solution in the same manner as the dosing solution but without the this compound.

  • Dosing:

    • Divide the animals into a control group and one or more treatment groups.

    • Administer the vehicle control or the this compound solution to the respective groups via the desired route (e.g., oral gavage).

  • Monitoring and Data Collection: Monitor the animals for relevant physiological parameters (e.g., blood glucose levels, body weight) at specified time points post-administration.

  • Data Analysis: Compare the data from the treatment groups to the vehicle control group to determine the in vivo efficacy of this compound.

Visualizations

PTP1B Signaling Pathway in Insulin Resistance

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIRS p-IRS pIR->pIRS Phosphorylation IRS IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS PTP1B_IN_3 PTP1B-IN-3 PTP1B_IN_3->PTP1B

Caption: PTP1B negatively regulates insulin signaling.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Group Randomize into Groups Acclimatize->Group Prep_Vehicle Prepare Vehicle (e.g., 10% DMSO in saline/SBE-β-CD) Group->Prep_Vehicle Prep_Drug Prepare PTP1B-IN-3 in Vehicle Group->Prep_Drug Dose_Control Administer Vehicle (Control Group) Prep_Vehicle->Dose_Control Dose_Treatment Administer PTP1B-IN-3 (Treatment Group) Prep_Drug->Dose_Treatment Monitor Monitor & Collect Data (e.g., Blood Glucose, Body Weight) Dose_Control->Monitor Dose_Treatment->Monitor Analyze Analyze Data Monitor->Analyze End End Analyze->End

Caption: Workflow for a typical in vivo PTP1B inhibitor study.

References

Best practices for storing and handling PTP1B-IN-3 diammonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling PTP1B-IN-3 diammonium, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.

Storage Conditions:

FormStorage TemperatureDurationSpecial Conditions
Powder -20°C3 yearsProtect from light
In Solvent -80°C6 monthsProtect from light, Stored under nitrogen
In Solvent -20°C1 monthProtect from light, Stored under nitrogen

Handling Guidelines:

  • Reconstitution: For in vitro experiments, this compound can be dissolved in DMSO.[1] For a 50 mg/mL stock solution, ultrasonic treatment may be necessary to ensure complete dissolution.[1] It is important to use freshly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.[1]

  • In Vivo Formulations: Several solvent systems can be used for in vivo studies.[2] A common formulation involves a multi-step dissolution process:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% saline

    Another option includes 10% DMSO and 90% corn oil.[2]

  • General Precautions: This product is for research use only and has not been fully validated for medical applications.[2] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments using this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Inhibitor Activity - Degraded Compound: Improper storage or handling. - Incorrect Concentration: Errors in dilution calculations or weighing. - Assay Conditions: Suboptimal pH, temperature, or incubation time.- Ensure the compound has been stored correctly and handle it as per the guidelines. - Double-check all calculations and ensure the balance is properly calibrated. - Optimize assay parameters. The PTP1B enzyme is most active at a pH between 5.5 and 6.0.[3]
Inconsistent or Irreproducible Results - Compound Precipitation: Poor solubility in the assay buffer. - Variable Enzyme Activity: Inconsistent enzyme concentration or activity between assays. - Pipetting Errors: Inaccurate liquid handling.- If precipitation is observed, sonication or gentle heating may aid dissolution.[1] Consider adjusting the solvent composition. - Use a consistent lot of enzyme and prepare fresh dilutions for each experiment. Perform a PTP1B activity assay to confirm enzyme function.[3] - Calibrate pipettes regularly and use proper pipetting techniques.
High Background Signal in Assay - Substrate Instability: Spontaneous hydrolysis of the substrate (e.g., pNPP). - Contamination: Presence of other phosphatases in the enzyme preparation.- Prepare fresh substrate solution for each experiment and protect it from light. - Use a highly purified recombinant PTP1B enzyme. Include a control without the enzyme to measure non-enzymatic substrate hydrolysis.
Apparent Lack of Selectivity - Off-Target Effects: this compound has been shown to inhibit TCPTP with a similar IC50 value.[4] - High Inhibitor Concentration: Using concentrations significantly above the IC50 can lead to non-specific inhibition.- Be aware of the dual inhibitory action on PTP1B and TCPTP when interpreting results.[4] Consider using cell lines with varying expression levels of these phosphatases. - Perform dose-response experiments to determine the optimal inhibitor concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of the insulin and leptin signaling pathways.[5] By inhibiting PTP1B, this compound helps to maintain the phosphorylated (active) state of key signaling molecules like the insulin receptor and its substrates, thereby enhancing insulin sensitivity.[5]

Q2: What is the IC50 value of this compound?

A2: The IC50 value for this compound is 120 nM for both PTP1B and T-cell protein tyrosine phosphatase (TCPTP).[4]

Q3: Can this compound be used in cell-based assays?

A3: Yes, this compound can be used in cell-based assays. For example, it has been shown to enhance insulin-stimulated glucose uptake in L6 myotubes.[6] When preparing for cellular assays, it is crucial to ensure the final DMSO concentration is not toxic to the cells.

Q4: What are the known off-target effects of this compound?

A4: A primary off-target effect of this compound is the inhibition of TCPTP, which shares a high degree of structural similarity with PTP1B.[4][7] This lack of selectivity is a common challenge in the development of PTP1B inhibitors.[7]

Q5: How should I prepare this compound for in vivo animal studies?

A5: For oral administration in mice, PTP1B-IN-3 has been formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is a suspension in 10% DMSO and 90% corn oil.[2] The specific formulation may need to be optimized depending on the animal model and experimental design.

Experimental Protocols

PTP1B Enzymatic Inhibition Assay

This protocol is adapted from standard colorimetric assays using p-nitrophenyl phosphate (pNPP) as a substrate.[8][9]

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT[9]

  • p-Nitrophenyl phosphate (pNPP) solution (substrate)

  • Stop Solution: 1 M NaOH[9]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a 96-well plate, add 10 µL of each inhibitor dilution or vehicle control.

  • Add 70 µL of assay buffer to each well.

  • Add 10 µL of diluted PTP1B enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.[9]

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.[9]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Assay: Insulin-Stimulated Glucose Uptake

This protocol is a general guideline for assessing the effect of this compound on glucose uptake in a cell line such as L6 myotubes.[6]

Materials:

  • L6 myotubes (or other suitable cell line)

  • Cell culture medium

  • This compound

  • Insulin

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog

  • Krebs-Ringer-HEPES (KRH) buffer

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed L6 myoblasts in a multi-well plate and differentiate them into myotubes.

  • Starve the myotubes in serum-free medium for 3-4 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes. Include a non-insulin-stimulated control.

  • Wash the cells with KRH buffer.

  • Add KRH buffer containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for 5-10 minutes.

  • Stop the glucose uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein concentration in each well.

Visualizations

PTP1B in Insulin Signaling Pathway

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B_IN_3 PTP1B-IN-3 diammonium PTP1B_IN_3->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow for PTP1B Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare PTP1B-IN-3 diammonium dilutions Add_Inhibitor Add inhibitor to plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare PTP1B enzyme solution Add_Enzyme Add enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare pNPP substrate solution Add_Substrate Add substrate (start reaction) Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the IC50 of PTP1B-IN-3.

References

Validation & Comparative

Validating the Inhibitory Effect of PTP1B-IN-3 Diammonium on PTP1B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of PTP1B-IN-3 diammonium's inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways.[1] Its role in down-regulating these pathways has made it a significant therapeutic target for type 2 diabetes, obesity, and cancer.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative inhibitors, supported by experimental data and detailed protocols.

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a crucial negative regulator of both insulin and leptin signaling. It achieves this by dephosphorylating the activated insulin receptor (IR) and the Janus kinase 2 (JAK2), a key component in the leptin signaling cascade.[1][4] This dephosphorylation attenuates the downstream signaling, leading to decreased glucose uptake and increased resistance to insulin and leptin. Inhibition of PTP1B is a validated strategy to enhance these signaling pathways.[5]

cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Phosphorylation IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Phosphorylation Leptin_R->JAK2 STAT3 STAT3 Phosphorylation JAK2->STAT3 Gene_Exp Gene Expression (Appetite Regulation) STAT3->Gene_Exp PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Comparative Analysis of PTP1B Inhibitors

This compound is a potent, orally active inhibitor of PTP1B.[6] The following table summarizes its inhibitory potency (IC50) in comparison to a range of other PTP1B inhibitors. It is important to note that IC50 values can vary based on the specific assay conditions used.[3]

InhibitorIC50 ValueTarget Selectivity/MechanismReference
This compound 120 nM Also inhibits TCPTP with an IC50 of 120 nM [6][7]
Trodusquemine (MSI-1436)Not specified (Allosteric)Allosteric inhibitor[8]
Compound 5 (Dioxovanadium complex)167.2 ± 8.0 nMCompetitive inhibitor[9]
Compound 4 (Oxovanadium complex)185.4 ± 9.8 nMCompetitive inhibitor[9]
Sodium Orthovanadate204.1 ± 25.15 nMStandard competitive inhibitor[9]
CD004660.73 µMSelective for PTP1B over TCPTP (IC50 = 22.87 µM)[1]
Ursolic Acid3.8 ± 0.5 µMPositive control[10]
JTT-551Not specifiedGood selectivity for PTP1B over TCPTP[1]
Compound 3 (Wiesmann C. et al.)8 µMAllosteric inhibitor[1]
[D-Leu]-ternatin (4)14.8 ± 0.3 µMCompetitive inhibitor[10]
Acrepseudoterin (1)22.8 ± 1.1 µMCompetitive inhibitor[10]
Ertiprotafib1.6 to 29 µMActive site inhibitor[1]

Experimental Protocols

The inhibitory activity of compounds against PTP1B is typically determined using an in vitro enzymatic assay. Below are detailed protocols for two common methods.

This colorimetric assay measures the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which can be detected spectrophotometrically.[11][12]

Workflow for pNPP-based PTP1B Inhibition Assay

G start Start prep_reagents Prepare Buffer, Enzyme, Inhibitor, and pNPP Substrate start->prep_reagents add_inhibitor Add Test Inhibitor Solution (e.g., PTP1B-IN-3) to Wells prep_reagents->add_inhibitor add_enzyme Add PTP1B Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add pNPP Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Stop Reaction (e.g., with 10N NaOH) incubate->stop_reaction measure Measure Absorbance at 405 nm stop_reaction->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow of a typical pNPP-based PTP1B enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution consisting of 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 1 mM DTT.[11]

    • Enzyme Solution: Dilute recombinant human PTP1B enzyme to the desired concentration (e.g., 1 µg/ml) in the assay buffer.[11]

    • Substrate Solution: Prepare a 4 mM solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.[11]

    • Test Compound: Prepare serial dilutions of this compound and other test inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the test compound solution.[11]

    • Add 20 µL of the PTP1B enzyme solution to each well.[11]

    • Pre-incubate the plate at 37°C for a short period (e.g., 2 minutes).

    • Initiate the enzymatic reaction by adding 130 µL of assay buffer and then 40 µL of the 4 mM pNPP substrate solution.[11]

    • Incubate the plate at 37°C for 30 minutes.[10]

    • Terminate the reaction by adding a strong base, such as 10 N NaOH.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.[10]

    • Correct for non-enzymatic hydrolysis of pNPP by running control wells without the PTP1B enzyme.[10]

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This method quantifies the free phosphate released from a specific phosphopeptide substrate, offering high sensitivity.[13]

Methodology:

  • Principle: An immobilized capture antibody specific for PTP1B binds the enzyme. A synthetic phosphopeptide substrate is added, and active PTP1B dephosphorylates it, releasing free phosphate. This free phosphate is then detected using a malachite green-based reagent.

  • Reagent Preparation:

    • PTP1B Substrate: A phosphopeptide substrate, such as one derived from the insulin receptor ß subunit, is used.[13]

    • Malachite Green Reagents: Reagent A (malachite green) and Reagent B (molybdic acid) are typically provided in commercial kits.

    • Phosphate Standards: A series of known phosphate concentrations are prepared to generate a standard curve.

  • Assay Procedure:

    • PTP1B enzyme is incubated with the test inhibitor.

    • The phosphopeptide substrate is added to start the reaction.

    • The reaction is incubated for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[13]

    • The reaction is stopped, and Malachite Green Reagents A and B are added sequentially, with brief incubation periods after each addition.

  • Data Acquisition and Analysis:

    • The absorbance is measured at approximately 620 nm.

    • The amount of phosphate released is calculated by comparing the absorbance values to the phosphate standard curve.

    • The IC50 value is determined as described in the pNPP assay protocol.

Logical Comparison of PTP1B Inhibitor Potency

The selection of a PTP1B inhibitor for further development depends on several factors, with potency (as indicated by a low IC50 value) being a primary consideration.

G cluster_potency Inhibitor Potency (IC50) High High Potency (Low nM) Moderate Moderate Potency (High nM to Low µM) Low Lower Potency (µM) PTP1B_IN_3 PTP1B-IN-3 (120 nM) PTP1B_IN_3->High V_Complex_5 V-Complex 5 (167 nM) V_Complex_5->High V_Complex_4 V-Complex 4 (185 nM) V_Complex_4->High Na_Orthovanadate Na Orthovanadate (204 nM) Na_Orthovanadate->High CD00466 CD00466 (730 nM) CD00466->Moderate Ursolic_Acid Ursolic Acid (3.8 µM) Ursolic_Acid->Moderate Compound_3 Compound 3 (8 µM) Compound_3->Low D_Leu_ternatin [D-Leu]-ternatin (14.8 µM) D_Leu_ternatin->Low

Caption: Comparative potency of this compound and other inhibitors.

Based on available data, this compound, with an IC50 of 120 nM, demonstrates high potency, comparable to other leading small molecule inhibitors and standard reference compounds.[6][9] Its oral activity further enhances its profile as a promising candidate for therapeutic development.[6] However, its concurrent inhibition of TCPTP suggests that further investigation into its selectivity profile is warranted for specific applications.[6]

References

A Comparative In Vitro Analysis of PTP1B-IN-3 Diammonium and Other Key PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of PTP1B-IN-3 diammonium against leading alternative inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).

This guide provides a comprehensive comparison of the in vitro activity of this compound with other notable PTP1B inhibitors: Ertiprotafib, Trodusquemine, and Claramine. The data presented is compiled from various studies to offer a quantitative and qualitative assessment of their inhibitory potential and selectivity. This document is intended to assist researchers in making informed decisions for their drug discovery and development projects targeting PTP1B, a key negative regulator in insulin and leptin signaling pathways.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and its alternatives against PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP). Lower IC50 values indicate higher potency. The selectivity is indicated by the ratio of IC50 for TCPTP to PTP1B.

InhibitorPTP1B IC50TCPTP IC50Selectivity (TCPTP/PTP1B)Mechanism of Inhibition
This compound 120 nM120 nM1 (Non-selective)Not specified
Ertiprotafib ~20 µM (1.6 - 29 µM)[1][2]Not specifiedNot specifiedNon-competitive[3][4][5][6]
Trodusquemine (MSI-1436) ~1.0 µM (1000 nM)[2]224 µM~224-foldAllosteric, Non-competitive[1][2][7][8][9]
Claramine Potency comparable to TrodusquemineSelective over TCPTP[10]HighNot specified

Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.

PTP1B Signaling Pathway and Inhibitor Action

Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in regulating the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor (IR) and its substrates (like IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor (LEPR), PTP1B attenuates downstream signaling. Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity.

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Protocols

In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

1. Materials and Reagents:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Assay Procedure:

  • Prepare Reagents: Dilute the recombinant PTP1B enzyme to the desired working concentration in the assay buffer. Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well microplate, add a specific volume of the diluted PTP1B enzyme solution. Subsequently, add an equal volume of the serially diluted test compounds or the vehicle control (assay buffer with the same concentration of solvent).

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a specific volume of the pNPP substrate solution to each well.

  • Incubation: Incubate the plate at the same controlled temperature for a specific duration (e.g., 30-60 minutes), allowing the enzyme to hydrolyze the pNPP substrate.

  • Stop Reaction: Terminate the reaction by adding a volume of the stop solution to each well. The stop solution raises the pH, which inactivates the enzyme and develops the yellow color of the p-nitrophenol product.

  • Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (containing all reagents except the enzyme) from the absorbance of all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro PTP1B inhibition assay described above.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - PTP1B Enzyme - Assay Buffer - pNPP Substrate - Inhibitor Dilutions Add_Enzyme Add PTP1B Enzyme to Plate Reagent_Prep->Add_Enzyme Add_Inhibitor Add Inhibitor Dilutions to Plate Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction with pNPP Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with NaOH Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for in vitro PTP1B inhibition assay.

References

A Comparative Guide to PTP1B Inhibitors: PTP1B-IN-3 Diammonium vs. JTT-551

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors: PTP1B-IN-3 diammonium (also known as TCS-401) and JTT-551. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.

At a Glance: Key Quantitative Data

The following tables summarize the key quantitative parameters for this compound and JTT-551, offering a direct comparison of their potency and selectivity.

Table 1: In Vitro Potency against PTP1B

CompoundInhibition Constant (Ki)IC50
This compound (TCS-401)0.29 µM[1]120 nM[2]
JTT-5510.22 µM[3][4]Not explicitly reported

Table 2: In Vitro Selectivity Profile

CompoundTCPTPCD45LARPTPβPTPε D1SHP-1PTPα D1
This compound (TCS-401) (Ki in µM) Not explicitly reported (IC50 = 120 nM)[2]59[1]>2000[1]560[1]1100[1]>2000[1]>2000[1]
JTT-551 (Ki in µM) 9.3[3][4]>30[3][4]>30[3][4]Not ReportedNot ReportedNot ReportedNot Reported

Mechanism of Action

This compound (TCS-401) is reported to be a competitive inhibitor that targets the active site of PTP1B.[5] In contrast, JTT-551 exhibits a mixed-type inhibition mode, suggesting it may bind to both the free enzyme and the enzyme-substrate complex.[3][4]

PTP1B Signaling Pathway and Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates downstream signaling, contributing to insulin and leptin resistance. Inhibition of PTP1B is a therapeutic strategy to enhance these signaling pathways.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pJAK2->PTP1B Dephosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression Inhibitor PTP1B Inhibitor (e.g., JTT-551, TCS-401) Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

In Vivo Efficacy

JTT-551

JTT-551 has been evaluated in animal models of diabetes and obesity. In db/db mice, a model for type 2 diabetes, oral administration of JTT-551 dose-dependently decreased blood glucose levels.[3] Furthermore, in diet-induced obese (DIO) mice, chronic administration of JTT-551 resulted in an anti-obesity effect and improved glucose and lipid metabolism, which is suggested to be mediated by the enhancement of leptin signaling.[6]

This compound (TCS-401)

As of the date of this guide, no publicly available in vivo efficacy data for this compound (TCS-401) has been identified.

Experimental Protocols

PTP1B Enzymatic Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of compounds against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

PTP1B_Enzymatic_Assay start Start prepare_reagents Prepare Reagents: - PTP1B Enzyme - Inhibitor Stock Solution - pNPP Substrate - Assay Buffer start->prepare_reagents pre_incubation Pre-incubate PTP1B enzyme with inhibitor (or DMSO vehicle) in assay buffer. prepare_reagents->pre_incubation initiate_reaction Initiate reaction by adding pNPP substrate. pre_incubation->initiate_reaction incubation Incubate at a controlled temperature (e.g., 37°C). initiate_reaction->incubation stop_reaction Stop reaction with NaOH. incubation->stop_reaction measure_absorbance Measure absorbance at 405 nm (formation of p-nitrophenol). stop_reaction->measure_absorbance calculate_inhibition Calculate percent inhibition and determine IC50 or Ki values. measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for PTP1B enzymatic assay using pNPP.

Detailed Method for Ki Determination of JTT-551: The inhibitory activity and mode of inhibition for JTT-551 were assayed using p-nitrophenyl phosphate as a substrate.[3][4] The Ki value was determined by analyzing the enzyme kinetics at various concentrations of both the inhibitor and the substrate.[3][4]

Cellular Glucose Uptake Assay (General Protocol)

This protocol outlines a common method to assess the effect of PTP1B inhibitors on glucose uptake in a cell line, such as L6 rat skeletal myoblasts.

Glucose_Uptake_Assay start Start culture_cells Culture and differentiate L6 myoblasts into myotubes. start->culture_cells serum_starve Serum-starve myotubes. culture_cells->serum_starve pre_treat Pre-treat cells with inhibitor (or DMSO vehicle). serum_starve->pre_treat stimulate_insulin Stimulate with insulin. pre_treat->stimulate_insulin add_2dg Add radiolabeled 2-deoxyglucose (2-DG). stimulate_insulin->add_2dg incubate_uptake Incubate to allow for glucose uptake. add_2dg->incubate_uptake wash_cells Wash cells with ice-cold buffer to remove extracellular 2-DG. incubate_uptake->wash_cells lyse_cells Lyse cells. wash_cells->lyse_cells measure_radioactivity Measure intracellular radioactivity using a scintillation counter. lyse_cells->measure_radioactivity normalize_data Normalize data to protein concentration and calculate fold-change in glucose uptake. measure_radioactivity->normalize_data end End normalize_data->end

Caption: Workflow for cellular glucose uptake assay.

Detailed Method for JTT-551 in L6 Myoblasts: The effect of JTT-551 on glucose uptake was evaluated in L6 rat skeletal myoblasts.[3][4] Differentiated L6 myotubes were treated with JTT-551, followed by insulin stimulation, and the uptake of a glucose analog was measured to determine the enhancement of insulin-stimulated glucose uptake.[7]

Summary and Conclusion

Both this compound (TCS-401) and JTT-551 are potent inhibitors of PTP1B.

  • This compound (TCS-401) demonstrates high selectivity for PTP1B over a broad range of other protein tyrosine phosphatases and is a competitive inhibitor. However, there is a lack of publicly available in vivo data to assess its therapeutic potential.

  • JTT-551 is a potent, mixed-type inhibitor of PTP1B with demonstrated in vivo efficacy in animal models of type 2 diabetes and obesity. Its ability to improve glucose metabolism and reduce body weight makes it a significant tool for in vivo studies.

For researchers focused on in vitro characterization and structure-activity relationship studies, both compounds are valuable tools. However, for those investigating the in vivo consequences of PTP1B inhibition, JTT-551 currently has a more extensive and publicly documented profile. The choice between these inhibitors will ultimately depend on the specific research question and the experimental systems being employed.

References

Selectivity profile of PTP1B-IN-3 diammonium against other phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of protein tyrosine phosphatase 1B (PTP1B) inhibitors, focusing on PTP1B-IN-3 diammonium and contrasting it with a selective alternative. The data presented herein is intended to assist researchers in the selection of appropriate tools for their studies in metabolic diseases, oncology, and other fields where PTP1B is a target of interest.

Introduction to PTP1B Inhibition and the Importance of Selectivity

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for type 2 diabetes, obesity, and certain cancers. However, the high degree of structural homology among the catalytic domains of protein tyrosine phosphatases (PTPs) presents a significant challenge in developing selective inhibitors. Off-target inhibition, particularly of highly homologous phosphatases like T-cell protein tyrosine phosphatase (TCPTP), can lead to undesired biological effects. Therefore, a thorough understanding of an inhibitor's selectivity profile is crucial for its development and application as a research tool or therapeutic agent.

Comparative Selectivity of PTP1B Inhibitors

This section compares the inhibitory activity of this compound with the well-characterized selective inhibitor, Trodusquemine (MSI-1436). The data is presented in terms of IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorPTP1B IC50TCPTP IC50Selectivity (TCPTP/PTP1B)
This compound 120 nM120 nM1
Trodusquemine (MSI-1436) ~1 µM224 µM~224

Data Interpretation:

As the table illustrates, this compound is a potent inhibitor of PTP1B but exhibits no selectivity over TCPTP, with identical IC50 values for both enzymes. In stark contrast, Trodusquemine (MSI-1436) demonstrates a significant selectivity for PTP1B, being approximately 224-fold more potent against PTP1B than TCPTP.[1][2] This highlights the critical differences in the pharmacological profiles of these two inhibitors and underscores the importance of evaluating selectivity when studying PTP1B.

Experimental Protocols

The following is a representative protocol for an in vitro enzymatic assay to determine the IC50 values and thus the selectivity profile of a PTP1B inhibitor.

Objective: To determine the concentration-dependent inhibition of various protein tyrosine phosphatases by a test compound and calculate the IC50 values.

Materials:

  • Recombinant human PTP1B, TCPTP, and other phosphatases of interest.

  • p-Nitrophenyl phosphate (pNPP) as a substrate.

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM dithiothreitol (DTT), 1 mM EDTA.

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. A typical starting concentration range would be from 1 nM to 100 µM.

  • Assay Reaction:

    • To each well of a 96-well plate, add 20 µL of the diluted test compound.

    • Add 60 µL of the assay buffer containing the specific phosphatase (e.g., PTP1B or TCPTP) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate to each well.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader. The production of p-nitrophenol from pNPP hydrolysis results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

  • Selectivity Determination: Repeat the assay for a panel of different phosphatases. The selectivity is determined by comparing the IC50 values for the target phosphatase (PTP1B) with those of other phosphatases.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of PTP1B inhibitor evaluation and its biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Substrate, Buffer) plate_prep Add Reagents and Inhibitor to 96-well Plate reagents->plate_prep inhibitor Prepare Inhibitor Dilutions inhibitor->plate_prep incubation Pre-incubate (Inhibitor + Enzyme) plate_prep->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction read_plate Measure Absorbance (Kinetic Read) reaction->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 compare Determine Selectivity Profile calc_ic50->compare

Caption: Experimental workflow for determining phosphatase inhibitor selectivity.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 P STAT3 STAT3 JAK2->STAT3 P Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR -P PTP1B->IRS -P PTP1B->JAK2 -P Inhibitor PTP1B Inhibitor Inhibitor->PTP1B

Caption: PTP1B as a negative regulator in insulin and leptin signaling pathways.

References

A Comparative Guide to the Kinetic Profile of PTP1B-IN-3 Diammonium and Alternative PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparison of PTP1B Inhibitors

The following table summarizes the available quantitative data for PTP1B-IN-3 diammonium and a selection of other PTP1B inhibitors, highlighting their potency and mode of inhibition.

InhibitorIC50 (nM)Ki (µM)Inhibition Type
This compound 120Not ReportedNot Reported
Ertiprotafib1,600 - 29,000Not ReportedNon-competitive
Trodusquemine (MSI-1436)1,000Not ReportedNon-competitive (Allosteric)
JTT-551Not Reported0.22Mixed-type
Compound 2 (allosteric)22,000Not ReportedNon-competitive
Compound 3 (allosteric)8,000Not ReportedNon-competitive
VanadateNot ReportedNot ReportedCompetitive
Cinnamic acid derivatives4,600 - 11,2003.9 - 9.8Mixed-type

Mandatory Visualization

Below are diagrams illustrating the insulin signaling pathway regulated by PTP1B and a typical experimental workflow for determining the inhibition kinetics of a PTP1B inhibitor.

G cluster_membrane Cell Membrane Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin Receptor Binds PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 Translocation GLUT4 Translocation AKT->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake PTP1B PTP1B PTP1B->Insulin Receptor Dephosphorylates (Inhibits)

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - PTP1B Enzyme - Substrate (e.g., pNPP) - Inhibitor (PTP1B-IN-3) - Assay Buffer Incubation Incubate Enzyme, Substrate, and varying Inhibitor concentrations Reagents->Incubation Measurement Measure product formation (e.g., Absorbance at 405 nm) over time Incubation->Measurement Initial_Velocity Calculate Initial Reaction Velocities (V₀) Measurement->Initial_Velocity Lineweaver_Burk Construct Lineweaver-Burk Plot (1/V₀ vs 1/[S]) Initial_Velocity->Lineweaver_Burk Determine_Type Determine Inhibition Type (Competitive, Non-competitive, etc.) Lineweaver_Burk->Determine_Type Calculate_Ki Calculate Inhibition Constant (Ki) Determine_Type->Calculate_Ki

Caption: Experimental workflow for determining PTP1B inhibition kinetics.

Experimental Protocols

A generalized protocol for determining the inhibition type and kinetic parameters of a PTP1B inhibitor is provided below. This protocol is based on commonly used methods in the field.

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) of a test compound (e.g., this compound) against human recombinant PTP1B enzyme.

Materials:

  • Human recombinant PTP1B (catalytic domain)

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • Test inhibitor (this compound)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test inhibitor in the assay buffer.

    • Prepare a stock solution of pNPP in the assay buffer.

    • Prepare a working solution of PTP1B enzyme in the assay buffer.

  • Enzyme Inhibition Assay:

    • To the wells of a 96-well plate, add a fixed concentration of PTP1B enzyme.

    • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding varying concentrations of the substrate (pNPP).

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) to monitor the formation of the product, p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations from the linear portion of the absorbance versus time plot.

    • Construct a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

    • Calculate the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the intercepts of the control (no inhibitor) line.

    • Calculate the inhibition constant (Ki) using the appropriate equations derived from the Michaelis-Menten kinetics for the determined inhibition type. For example, for competitive inhibition, the apparent Km (Km,app) is equal to Km(1 + [I]/Ki), where [I] is the inhibitor concentration.

In Vivo Efficacy of PTP1B-IN-3 Diammonium: A Comparative Analysis with Leading PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo performance of the novel PTP1B inhibitor, PTP1B-IN-3 diammonium, against established inhibitors Ertiprotafib, Trodusquemine, and JTT-551. This report synthesizes preclinical data, details experimental methodologies, and provides visual representations of key biological pathways and workflows.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways. Its inhibition presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. This guide provides an objective comparison of the in vivo efficacy of a novel PTP1B inhibitor, this compound, with previously studied inhibitors: Ertiprotafib, Trodusquemine (MSI-1436), and JTT-551.

Comparative In Vivo Efficacy of PTP1B Inhibitors

The following table summarizes the key in vivo efficacy parameters for this compound and the comparator compounds, based on available preclinical data.

InhibitorAnimal ModelRoute of AdministrationDose RangeKey Efficacy EndpointsReference
This compound Diet-Induced Obese (DIO) MiceOral1, 3, 10 mg/kgDose-dependent inhibition of glucose excursion (60%, 80%, 100% respectively); Estimated ED₅₀ of 0.8 mg/kg in an oral glucose tolerance test.[1]
NDL2 Ptpn1 Transgenic Mice (Cancer Model)Oral30 mg/kg for 21 daysSignificant delay in tumor onset (median tumor-free days extended from 28 to 75).[1]
Ertiprotafib Insulin-Resistant Rodent ModelsNot SpecifiedNot SpecifiedLowered fasting blood glucose and insulin levels; Improved glycemic excursion during an oral glucose tolerance test.[2][3]
Trodusquemine (MSI-1436) Diet-Induced Obese (DIO) MiceIntraperitoneal (i.p.)5-10 mg/kgSuppressed appetite, reduced body weight (fat-specific), and improved plasma insulin and leptin levels.[4][5][6]
LDLR-/- Mice (Atherosclerosis Model)Intraperitoneal (i.p.)10 mg/kg (acute), 5 mg/kg weekly for 4 weeks (chronic)Reversed atherosclerotic plaque formation, decreased adiposity, and reduced total cholesterol and triglyceride levels.[6]
JTT-551 db/db Mice (Diabetes Model)Oral3, 30 mg/kg daily for 4 weeksDose-dependently decreased blood glucose levels and reduced triglyceride levels at the higher dose.[1]
ob/ob Mice (Obesity/Diabetes Model)Oral10 mg/kgReduced blood glucose and improved insulin resistance.[7]
Diet-Induced Obese (DIO) MiceOral100 mg/kgShowed an anti-obesity effect and improvement in glucose and lipid metabolism.[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of findings. Below are representative protocols for the assessment of PTP1B inhibitor efficacy in rodent models of metabolic disease.

Diet-Induced Obesity (DIO) Mouse Model

A common preclinical model to induce obesity and insulin resistance is the diet-induced obesity (DIO) mouse model.

  • Animals: Male C57BL/6J mice, typically 6-8 weeks of age, are commonly used.

  • Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Mice are fed a high-fat diet (HFD), often containing 45% to 60% of calories from fat, for a period of 8-16 weeks to induce an obese phenotype. Control animals are maintained on a standard chow diet.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).

  • Outcome Assessment: Following the diet induction period, metabolic parameters such as fasting blood glucose, insulin levels, and performance in glucose and insulin tolerance tests are assessed.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to evaluate how quickly an animal can clear a glucose load from its blood.

  • Fasting: Mice are fasted for a period of 4-6 hours (or overnight, depending on the specific protocol) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected via a tail snip to measure fasting blood glucose levels.

  • Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels at each time point are measured using a glucometer. The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

The ITT is used to assess an animal's sensitivity to insulin.

  • Fasting: Mice are typically fasted for a shorter duration (e.g., 2-4 hours) compared to the OGTT.

  • Baseline Blood Sample: A baseline blood glucose measurement is taken.

  • Insulin Administration: A bolus of human or murine insulin (typically 0.75-1.5 U/kg body weight) is administered via intraperitoneal (i.p.) injection.

  • Blood Sampling: Blood glucose levels are monitored at several time points after insulin injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Analysis: The rate of glucose clearance from the blood is indicative of insulin sensitivity.

Visualizing Key Pathways and Processes

PTP1B in the Insulin Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a key negative regulator of the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade. PTP1B dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B is expected to enhance and prolong insulin signaling, leading to improved glucose uptake and metabolism.

PTP1B_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds PTP1B PTP1B IR->PTP1B IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PI3K PI3K IRS1->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Dephosphorylation Dephosphorylation

PTP1B negatively regulates the insulin signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing of PTP1B Inhibitors

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a PTP1B inhibitor in a diet-induced obesity mouse model.

PTP1B_Inhibitor_Workflow cluster_setup Model Development cluster_treatment Treatment Phase cluster_efficacy Efficacy Assessment cluster_analysis Data Analysis start Start: Select Mouse Strain (e.g., C57BL/6J) diet Diet-Induced Obesity: High-Fat Diet Feeding (8-16 weeks) start->diet phenotype Phenotypic Confirmation: Body Weight, Fasting Glucose, Insulin Resistance diet->phenotype randomize Randomization of Animals (Vehicle and Treatment Groups) phenotype->randomize dosing Chronic Dosing with PTP1B Inhibitor (e.g., Oral Gavage) randomize->dosing monitoring Monitor Body Weight and Food Intake dosing->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt itt Insulin Tolerance Test (ITT) monitoring->itt biomarkers Terminal Blood/Tissue Collection: Biomarker Analysis (e.g., Lipids, Gene Expression) ogtt->biomarkers itt->biomarkers data Statistical Analysis of Results biomarkers->data conclusion Conclusion on In Vivo Efficacy data->conclusion

Workflow for in vivo efficacy testing of PTP1B inhibitors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of PTP1B-IN-3 Diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for PTP1B-IN-3 diammonium, a potent and orally active PTP1B inhibitor.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following disposal procedures are based on general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

Compound Data: this compound

The following table summarizes the available quantitative data for PTP1B-IN-3 and its diammonium salt.

PropertyValueReference
PTP1B-IN-3
CAS Number809272-64-8MedChemExpress
Molecular FormulaC₁₂H₇BrF₂NO₃PMedChemExpress
Molecular Weight362.06 g/mol MedChemExpress
IC₅₀ (PTP1B)120 nMMedChemExpress
IC₅₀ (TCPTP)120 nMMedChemExpress
AppearanceSolid (White to off-white)MedChemExpress
Storage (Powder)-20°C for 3 yearsMedChemExpress
Storage (In solvent)-80°C for 6 months, -20°C for 1 monthMedChemExpress
This compound
CAS Number2702673-78-5MedChemExpress[1]
Purity95.38%MedChemExpress[1]
BioactivityPotent and orally active PTP1B inhibitor with antidiabetic and anticancer effects.[1]MedChemExpress[1]

Step-by-Step Disposal Protocol

Given the absence of a specific SDS, a conservative approach to disposal is required. Treat this compound as a potentially hazardous chemical waste.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed plastic bag or container labeled as "Solid Chemical Waste" and listing the chemical name.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and compatible liquid waste container.

    • Do not mix with other solvent waste streams unless compatibility has been verified.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[2]

2. Storage of Chemical Waste:

  • Store waste containers in a designated and properly labeled satellite accumulation area.[3]

  • Ensure containers are kept closed except when adding waste.[4][5]

  • Segregate from incompatible materials.[2]

  • Use secondary containment to prevent spills.[4]

3. Disposal Request and Pickup:

  • Contact your institution's EHS office to schedule a hazardous waste pickup.[2][6]

  • Complete all required waste disposal forms, providing accurate information about the chemical and its quantity.[2]

  • Do not dispose of this compound down the drain or in regular trash.[2][7]

4. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8][9]

Experimental Protocol: PTP1B Enzymatic Assay

This protocol outlines a general procedure for evaluating the inhibitory effect of compounds like PTP1B-IN-3 on PTP1B activity.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • This compound (or other test inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well, followed by the different concentrations of the inhibitor or vehicle control.

  • Incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Processes

To further aid in understanding the context of this compound's use and disposal, the following diagrams illustrate the relevant biological pathway and the general chemical disposal workflow.

PTP1B_Signaling_Pathway PTP1B Signaling Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Transcription Gene Transcription (Appetite Regulation) STAT3->Gene_Transcription PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates PTP1B_Inhibitor PTP1B-IN-3 PTP1B_Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Chemical_Disposal_Workflow General Laboratory Chemical Disposal Workflow Start Chemical Waste Generated Identify Identify Waste Type (Solid / Liquid) Start->Identify Segregate_Solid Collect Solid Waste in Labeled, Sealed Container Identify->Segregate_Solid Solid Segregate_Liquid Collect Liquid Waste in Labeled, Sealed Container Identify->Segregate_Liquid Liquid Store Store in Designated Satellite Accumulation Area with Secondary Containment Segregate_Solid->Store Segregate_Liquid->Store Request Complete Waste Pickup Form and Schedule EHS Pickup Store->Request Pickup EHS Collects Waste for Proper Disposal Request->Pickup

Caption: A workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling PTP1B-IN-3 diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent chemical compounds like PTP1B-IN-3 diammonium is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant, disposable gloves should be worn. Nitrile or latex gloves are generally suitable.
Body Protection Laboratory CoatAn impervious, long-sleeved lab coat should be worn to protect the skin and personal clothing.
Respiratory Protection Suitable RespiratorRecommended when handling the powder outside of a ventilated enclosure to avoid inhalation of dust particles.[1]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

  • Preparation : Before handling, ensure that a safety shower and an eye wash station are readily accessible.[1] The work area, preferably a chemical fume hood or a ventilated enclosure, should be clean and uncluttered.

  • Weighing and Reconstitution : When weighing the solid compound, perform the task within a ventilated enclosure to prevent the dissemination of dust. For reconstitution, add the solvent slowly to the vial containing the compound to avoid splashing.

  • Handling Solutions : Once in solution, handle with the same level of caution. Avoid direct contact with the solution and prevent aerosol formation.

  • Spill Management : In the event of a spill, evacuate personnel from the immediate area. Use absorbent material to contain the spill, and decontaminate the surface with an appropriate solvent, such as alcohol. Dispose of the contaminated materials as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be segregated as chemical waste.

  • Waste Collection : Collect all chemical waste in designated, clearly labeled, and sealed containers.

  • Disposal : Dispose of the chemical waste in accordance with institutional and local regulations for hazardous materials. Do not dispose of it down the drain or in regular trash.[1]

Experimental Workflow: Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep Preparation (Fume Hood, PPE) weigh Weighing (in ventilated enclosure) prep->weigh reconstitute Reconstitution (add solvent slowly) weigh->reconstitute spill Spill Occurs use Experimental Use reconstitute->use segregate Segregate Waste (gloves, vials, etc.) use->segregate Post-Experiment collect Collect in Labeled Sealed Container segregate->collect dispose Dispose as Hazardous Waste collect->dispose contain Contain Spill (absorbent material) spill->contain decontaminate Decontaminate Area contain->decontaminate spill_dispose Dispose of Contaminated Material as Hazardous Waste decontaminate->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.